2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Description
The exact mass of the compound 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKJCDPAUHBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368646 | |
| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64614-51-3 | |
| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, key properties, and potential applications, grounded in established chemical principles and supported by relevant literature.
Introduction and Significance
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a substituted pyridine derivative featuring a sulfonyl group attached to a pyrrolidine ring. This unique combination of structural motifs makes it a valuable building block in the synthesis of more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, and the introduction of a sulfonylpyrrolidine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. These properties are critical in the design of new therapeutic agents. While the specific discovery of this compound is not prominently documented as a singular event, its synthesis and utility are rooted in the well-established chemistry of pyridines and sulfonamides.
Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a two-step process that begins with the preparation of the key intermediate, 2-chloropyridine-5-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with pyrrolidine to yield the final product.
Step 1: Synthesis of 2-Chloropyridine-5-sulfonyl Chloride
The primary route to 2-chloropyridine-5-sulfonyl chloride involves the diazotization of 2-chloro-5-aminopyridine, followed by a copper-catalyzed reaction with sulfur dioxide.[1]
Reaction Scheme:
Figure 1: Synthesis of 2-Chloropyridine-5-sulfonyl Chloride.
Experimental Protocol: [1]
-
Diazotization: 2-chloro-5-aminopyridine is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The solution is cooled in an ice bath, and sodium nitrite is added portion-wise while maintaining a low temperature. The mixture is stirred for a period to ensure the complete formation of the diazonium salt.
-
Sulfonylation: In a separate vessel, a solution of sulfur dioxide and copper(II) chloride dihydrate in acetic acid and water is prepared. The previously prepared diazonium salt solution is then slowly added to this mixture.
-
Workup: The reaction mixture is warmed to room temperature and then poured into an ice-water mixture. The resulting precipitate, 2-chloropyridine-5-sulfonyl chloride, is collected by filtration, washed with water, and dried under reduced pressure.
Step 2: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
The final step involves the nucleophilic substitution of the chloride on the sulfonyl group of 2-chloropyridine-5-sulfonyl chloride with pyrrolidine. This is a standard method for the formation of sulfonamides.[2][3]
Reaction Scheme:
Sources
An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and exploration of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry and materials science. Among these, pyridine scaffolds functionalized with sulfonamide moieties are of significant interest due to their prevalence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, a compound of interest for researchers engaged in the design and synthesis of new chemical entities. While a specific CAS number for this compound is not readily found in public databases, this guide will detail its synthesis from well-characterized precursors, its expected physicochemical properties, and potential applications based on analogous structures. The focus will be on providing a robust scientific foundation for its preparation and further investigation.
Nomenclature and Structure
The compound in focus is systematically named 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine . Its structure consists of a pyridine ring chlorinated at the 2-position and bearing a pyrrolidinylsulfonyl group at the 5-position.
The key precursor for its synthesis is 2-Chloropyridine-5-sulfonyl chloride , which is commercially available and has the registered CAS number 6684-39-5 [1].
Structural Diagram:
Caption: Molecular structure of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
Synthesis
The most direct and logical synthetic route to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine involves the reaction of 2-chloropyridine-5-sulfonyl chloride with pyrrolidine. This is a classic nucleophilic substitution reaction at the sulfonyl group[2].
Part 1: Synthesis of the Precursor, 2-Chloropyridine-5-sulfonyl chloride
2-Chloropyridine-5-sulfonyl chloride can be synthesized from 2-chloro-5-aminopyridine via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst[1].
Reaction Workflow:
Caption: Synthetic workflow for 2-Chloropyridine-5-sulfonyl chloride.
Part 2: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
The final product is obtained by reacting the sulfonyl chloride precursor with pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion[2].
Reaction Workflow:
Caption: Synthesis of the target compound from its sulfonyl chloride precursor.
Experimental Protocol
The following is a generalized, yet detailed, experimental protocol for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
Materials and Equipment:
-
2-Chloropyridine-5-sulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloropyridine-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq). The reaction is exothermic, so the addition should be performed in an ice bath to maintain a temperature of 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₁ClN₂O₂S |
| Molecular Weight | 246.71 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |
| Stability | Stable under normal laboratory conditions. The sulfonamide bond is generally robust. |
Potential Applications
The structural motifs present in 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine suggest its potential utility in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.
-
Medicinal Chemistry: Pyridine-sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[3]. This compound could serve as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrrolidine moiety can enhance solubility and metabolic stability, which are desirable properties in drug candidates[4].
-
Agrochemicals: Many commercial pesticides and herbicides contain the 2-chloro-5-substituted pyridine core[5]. The introduction of a sulfonylpyrrolidine group could lead to the discovery of new agrochemicals with novel modes of action.
-
Materials Science: The pyridine nitrogen offers a site for coordination with metal ions, suggesting potential applications in the development of new catalysts or functional materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine and its precursors.
-
2-Chloropyridine-5-sulfonyl chloride: This is a reactive compound and should be handled with care. It is a moisture-sensitive solid.
-
Pyrrolidine: This is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood.
-
General Handling: It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a synthetically accessible compound with significant potential for applications in drug discovery and agrochemical research. While not currently cataloged with a specific CAS number, its preparation from readily available starting materials is straightforward. This guide provides the necessary foundational knowledge for researchers to synthesize, purify, and further investigate this promising molecule. The combination of the 2-chloropyridine scaffold with the sulfonylpyrrolidine moiety offers a rich platform for the development of novel compounds with diverse biological and material properties.
References
- Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
-
ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
-
ResearchGate. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
-
PubMed. (n.d.). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Retrieved from [Link]
- Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
De Gruyter. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridines and Their Benzo Derivatives: Applications. Retrieved from [Link]
-
MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
MDPI. (2024, August 6). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
Sources
- 1. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Biological Activity Screening of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Derivatives: A Technical Guide to Scaffold Derivatization and Assay Validation
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3) has emerged as a highly versatile building block[1]. This compound combines a highly reactive electrophilic center with a conformationally restricted sulfonamide pharmacophore, enabling the rapid generation of diverse chemical libraries.
As a Senior Application Scientist, I have structured this technical guide to bypass superficial overviews and dive directly into the core mechanics of utilizing this scaffold. We will explore the chemical causality behind its reactivity, detail the primary biological targets it addresses—spanning infectious diseases to oncology—and establish self-validating experimental protocols required for rigorous biological screening.
Chemical Rationale: The Power of the Scaffold
To understand why 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is heavily utilized in hit-to-lead campaigns, one must analyze its stereoelectronic properties.
The scaffold is defined by three synergistic features:
-
The Pyridine Core: The nitrogen atom exerts a strong electron-withdrawing effect via both induction and resonance, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.
-
The Sulfonyl Group (C5): Positioned para to the chlorine atom, the strongly electron-withdrawing sulfonyl group further depletes electron density from the C2 position.
-
The Pyrrolidine Ring: Unlike open-chain alkyl sulfonamides, the cyclic pyrrolidine restricts conformational flexibility. This reduces the entropic penalty upon target binding and enhances metabolic stability against oxidative degradation.
Causality in Synthesis: The dual electron-withdrawing nature of the pyridine nitrogen and the C5-sulfonyl group renders the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows researchers to rapidly synthesize libraries of triazolopyridines, anilino-pyridines, and other derivatives under mild conditions, achieving high yields without the strict requirement for palladium catalysis.
Table 1: Scaffold Physicochemical Profile
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 246.71 g/mol | Low MW allows for extensive derivatization while remaining well within Lipinski's Rule of 5. |
| LogP (Predicted) | ~1.4 | Optimal lipophilicity ensures membrane permeability without driving non-specific protein binding. |
| H-Bond Acceptors | 4 | Sulfonamide oxygens and the pyridine nitrogen provide critical anchor points for target binding. |
| Electrophilicity | High (at C2) | Enables rapid library generation via SNAr with diverse nucleophiles (amines, hydrazines). |
Core Biological Targets and Mechanisms
Derivatives of this scaffold have demonstrated potent biological activity across several distinct therapeutic areas. The pyrrolidin-1-ylsulfonyl moiety frequently acts as a bioisostere for traditional sulfonamides, fitting snugly into hydrophobic sub-pockets while engaging in critical hydrogen bonding.
Plasmodium falciparum Falcipain-2 (FP-2)
In antimalarial drug discovery, derivatives such as [1,2,4]triazolo[4,3-a]pyridine sulfonamides synthesized from this scaffold have been identified as potent inhibitors of Falcipain-2 (FP-2)[2]. FP-2 is a critical cysteine protease responsible for degrading host hemoglobin in the parasite's food vacuole. Inhibiting FP-2 starves the parasite of essential amino acids, leading to rapid parasitic death[2].
DOCK Guanine Nucleotide Exchange Factors
In oncology and immunology, the scaffold has been patented for the development of DOCK (Dedicator of Cytokinesis) inhibitors[3]. DOCK proteins (e.g., DOCK1/180, DOCK2, DOCK5) function as Guanine Nucleotide Exchange Factors (GEFs) that convert inactive Rac-GDP to active Rac-GTP. Inhibition of this pathway via scaffold derivatives suppresses tumor cell migration, invasion, and aberrant immune responses[3].
BET Bromodomains
Epigenetic screening has also highlighted the utility of this scaffold in targeting the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4)[4]. The sulfonamide group acts as an excellent mimic for acetylated lysine, competitively binding to the bromodomain pocket and displacing it from chromatin, thereby downregulating oncogenes like MYC[4].
Figure 1: Workflow of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivatization and screening.
Experimental Methodologies: Self-Validating Screening Protocols
A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate specific steps to eliminate false positives caused by Pan-Assay Interference Compounds (PAINS) and mandate rigorous statistical validation.
High-Throughput FRET Assay for FP-2 Inhibition
This kinetic assay measures the ability of scaffold derivatives to inhibit the cleavage of a fluorogenic peptide by recombinant FP-2.
Step 1: Reagent Preparation & Optimization
-
Buffer Formulation: 100 mM sodium acetate (pH 5.5), 5 mM DTT, and 0.01% Triton X-100.
-
Causality: DTT is critical because FP-2 relies on a nucleophilic cysteine thiol; oxidation abolishes activity. Triton X-100 is strictly required to prevent colloidal aggregation of hydrophobic derivatives, which is a primary cause of false-positive enzyme inhibition.
Step 2: Compound Pre-incubation
-
Dispense 10 µL of recombinant FP-2 enzyme into a 384-well black microplate.
-
Pin-transfer 100 nL of scaffold derivatives (in DMSO) into the wells.
-
Built-in Controls: Include E-64 (10 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).
-
Incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation allows time-dependent inhibitors (common for sulfonamides that may induce slow conformational changes in the enzyme) to reach thermodynamic equilibrium with the target.
Step 3: Reaction Initiation & Kinetic Readout
-
Add 10 µL of the fluorogenic substrate Z-Leu-Arg-AMC to initiate the reaction.
-
Immediately read fluorescence (Ex: 355 nm, Em: 460 nm) every 2 minutes for 30 minutes.
-
Causality: Kinetic reads allow the calculation of the initial velocity (
). Endpoint reads are highly susceptible to compound auto-fluorescence artifacts; kinetic slopes inherently correct for baseline fluorescence anomalies.
Step 4: Self-Validation Metric
-
Calculate the Z'-factor for every plate:
. -
Rule: If
, the assay window is compromised, and the plate must be discarded.
Figure 2: Mechanism of FP-2 inhibition by scaffold derivatives in P. falciparum.
Cell-Based Rac-GTP Pull-Down Assay (DOCK Inhibition)
To validate hits targeting DOCK proteins, biochemical assays must be orthogonalized with cell-based target engagement.
Step 1: Cell Treatment
-
Seed DOCK-expressing cells (e.g., U87 glioblastoma cells) and treat with derivatives for 2 hours.
-
Causality: A short treatment window isolates direct signaling effects (inhibition of Rac-GTP loading) from secondary phenotypic consequences (e.g., apoptosis or cell cycle arrest).
Step 2: Affinity Precipitation
-
Lyse cells rapidly in a buffer containing protease and phosphatase inhibitors.
-
Incubate lysates with PAK1-PBD agarose beads at 4°C for 1 hour.
-
Causality: PAK1-PBD (p21-activated kinase 1 p21-binding domain) acts as a conformation-specific biosensor. It specifically binds the active, GTP-bound conformation of Rac1, completely ignoring inactive Rac-GDP.
Step 3: Detection & Validation
-
Wash beads, elute with SDS sample buffer, and perform Western blotting against Rac1.
-
Self-Validation: Always run a parallel "Total Rac1" blot from the whole cell lysate input. A true DOCK inhibitor will reduce the Rac-GTP band intensity without altering Total Rac1 levels. If Total Rac1 is depleted, the compound is likely cytotoxic or inducing protein degradation, not acting as a specific GEF inhibitor.
Data Interpretation and Hit Triage
Once primary screening is complete, quantitative data must be structured to separate true hits from artifacts. Table 2 outlines the expected data architecture for triaging derivatives of the 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold.
Table 2: Representative Biological Targets and Orthogonal Validation
| Target Class | Disease Indication | Primary Screening Assay | Orthogonal Validation Requirement | Triage Metric |
| Falcipain-2 (FP-2) | Malaria | FRET-based enzymatic cleavage | Parasite viability assay (SYBR Green I) | Cellular IC50 < 1 µM; Selectivity Index > 10 |
| DOCK1/2/5 | Oncology / Immunology | Rac-GTP Pull-down (Western Blot) | Cell migration/invasion assays (Boyden chamber) | Reduction of Rac-GTP without Total Rac1 loss |
| BET Bromodomains | Cancer / Epigenetics | AlphaScreen (Peptide displacement) | Cellular Thermal Shift Assay (CETSA) | Direct target engagement shift ( |
Conclusion
The 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold is a masterclass in rational chemical design. By combining a highly activated electrophilic site for rapid library generation with a conformationally restricted, metabolically stable sulfonamide, it provides an ideal starting point for drug discovery. However, the successful translation of this scaffold into viable lead compounds relies entirely on the rigor of the biological screening cascade. By enforcing kinetic readouts, detergent controls, and orthogonal cellular validation, researchers can confidently identify high-quality hits targeting critical pathways in infectious diseases, oncology, and epigenetics.
References
-
A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: Molecules (PubMed Central) URL:[Link]
- Pyridinone compound and use thereof (WO2016136985A1)
- Triazadibenzo[cd,f]azulene derivatives and pharmaceutical compositions thereof useful as bromodomain inhibitors (CA2903910A1)
-
PubChemLite: 64614-51-3 (C9H11ClN2O2S) Source: PubChem / PubChemLite Database URL:[Link]
Sources
- 1. PubChemLite - 64614-51-3 (C9H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016136985A1 - Pyridinone compound and use thereof - Google Patents [patents.google.com]
- 4. CA2903910A1 - Triazadibenzo[cd,f]azulene derivatives and pharmaceutical compositions thereof useful as bromodomain inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When functionalized with a pyrrolidine-sulfonyl moiety, the resulting molecule, 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, emerges as a highly versatile intermediate with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its prospective applications in key therapeutic areas. We will delve into detailed experimental protocols, explore the rationale behind its design, and illuminate its potential to unlock novel chemical space for the next generation of therapeutics.
Introduction: The Strategic Importance of the Pyridine and Pyrrolidine Scaffolds
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, including vitamins and alkaloids, as well as a vast array of synthetic pharmaceuticals.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility. The introduction of a chloro-substituent at the 2-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
The pyrrolidine ring, a five-membered saturated heterocycle, is another critical pharmacophore. It is a common structural feature in many natural products and FDA-approved drugs, contributing to a molecule's conformational rigidity and ability to interact with biological targets.[3] The sulfonamide linkage is a well-established functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for its presence in numerous antibacterial and diuretic drugs.
The combination of these three motifs in 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine creates a molecule with a unique blend of reactivity, structural definition, and potential for biological activity. This guide will serve as a comprehensive resource for researchers looking to leverage this promising building block in their drug discovery programs.
Synthesis and Characterization
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a multi-step process that begins with readily available starting materials. The key transformation involves the reaction of 2-chloropyridine-5-sulfonyl chloride with pyrrolidine.
Synthesis of the Key Intermediate: 2-Chloropyridine-5-sulfonyl chloride
The precursor, 2-chloropyridine-5-sulfonyl chloride, can be synthesized from 2-amino-5-chloropyridine.[4]
Experimental Protocol:
-
Diazotization: Dissolve 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-5-sulfonyl chloride.
Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
The final step involves the sulfonylation of pyrrolidine with the synthesized 2-chloropyridine-5-sulfonyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine-5-sulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in the same anhydrous solvent.
-
Addition: Slowly add the pyrrolidine/base solution to the cooled solution of 2-chloropyridine-5-sulfonyl chloride with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁ClN₂O₂S |
| Molecular Weight | 246.71 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Data predicted using computational tools.
Potential Research Applications
The true value of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. The presence of the reactive 2-chloro substituent allows for a wide range of synthetic transformations, opening doors to diverse chemical libraries.
As a Key Intermediate in Suzuki and other Cross-Coupling Reactions
The chloro-group at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, and amino groups.
Diagram of Potential Cross-Coupling Reactions:
Caption: Potential cross-coupling reactions of the title compound.
Exploration of Potential Biological Activities
Based on the known biological activities of related pyridine and pyrrolidine derivatives, compounds derived from 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine are promising candidates for investigation in several therapeutic areas.
-
Antimicrobial and Antiviral Agents: Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] The pyrrolidine moiety is also found in numerous antibacterial and antiviral agents.[3][5] By generating a library of derivatives through the cross-coupling reactions mentioned above, researchers can screen for novel compounds with potent activity against a range of pathogens.
-
Anticancer Therapeutics: The pyridine scaffold is a key component of several approved anticancer drugs.[5] Derivatives of pyrrolidine have also shown promise as anticancer agents. The exploration of derivatives of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine could lead to the discovery of novel kinase inhibitors or other targeted anticancer therapies.
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active compounds. Furthermore, certain pyridine derivatives have been investigated for their potential in treating neurological and psychiatric disorders.[6] The lipophilicity and structural features of derivatives of the title compound may allow for blood-brain barrier penetration, making them interesting candidates for CNS drug discovery.
Potential Therapeutic Targets and Signaling Pathways:
The sulfonamide group can mimic the transition state of various enzymatic reactions, making it a valuable pharmacophore for targeting enzymes. Potential targets for derivatives of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine could include:
-
Kinases: Many kinase inhibitors incorporate a pyridine or a related heterocyclic core.
-
Proteases: The sulfonamide group can interact with the active site of various proteases.
-
Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases.
Diagram of Potential Research Directions:
Caption: Potential research workflow starting from the title compound.
Conclusion and Future Perspectives
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine represents a strategically designed molecular scaffold with significant potential for the discovery of novel therapeutic agents. Its straightforward synthesis and the presence of a reactive handle for further diversification make it an attractive starting point for medicinal chemistry campaigns. The combination of the privileged pyridine and pyrrolidine motifs, along with the versatile sulfonamide linker, suggests a high probability of identifying derivatives with potent and selective biological activities. Future research should focus on the synthesis and screening of diverse libraries based on this core structure to fully explore its potential in areas such as infectious diseases, oncology, and neurology. This in-depth guide provides the foundational knowledge and experimental protocols for researchers to embark on this exciting journey of discovery.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available at: [Link]
- Method for preparing 2-chloro-5-substituted pyridine. Google Patents.
-
2-Chloropyridine. Wikipedia. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. RUA. Available at: [Link]
-
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
- Process for preparing 2-chloro-5-aminomethyl-pyridine. Google Patents.
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine | C11H15ClN2 | CID. PubChem. Available at: [Link]
-
Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Symbiosis Online Publishing. Available at: [Link]
-
n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidinylsulfonyl Pyridine Pharmacophore in Medicinal Chemistry: From Caspase-Targeted PET Radioligands to Kinase Modulation
Executive Summary
In modern medicinal chemistry, the design of highly selective enzyme inhibitors relies heavily on the strategic deployment of privileged scaffolds. The pyrrolidinylsulfonyl pyridine (PSP) moiety and its closely related isatin and pyrrolo-pyridine derivatives have emerged as highly versatile pharmacophores. By combining the electron-deficient nature of the pyridine ring with the unique steric and electronic properties of the pyrrolidinylsulfonyl group, researchers have developed sub-nanomolar inhibitors for two vastly different, yet clinically critical, target classes: effector caspases (Caspase-3/7) for apoptosis imaging, and kinases (IKK2/BRAF) for inflammatory and oncological intervention.
This technical guide dissects the structural biology, experimental validation, and quantitative structure-activity relationships (QSAR) of pyrrolidinylsulfonyl-derived compounds, providing a comprehensive blueprint for drug development professionals.
Structural Rationale: Why the Pyrrolidinylsulfonyl Group?
The selection of a pyrrolidinylsulfonyl group over simple alkyl sulfonamides or larger piperidine rings is driven by rigorous thermodynamic and pharmacokinetic causality:
-
Optimal Bite Angle and Steric Bulk: The five-membered pyrrolidine ring restricts the conformational flexibility of the nitrogen atom, significantly reducing the entropic penalty (
) upon binding to the target's hydrophobic sub-pockets (such as the S1 pocket in caspases)[1][2]. -
Hydrogen Bond Acceptor Density: The sulfonyl oxygen atoms act as potent, directional hydrogen bond acceptors. When paired with an electron-deficient pyridine or isatin core, the dipole moment of the molecule is precisely tuned to interact with catalytic residues (e.g., backbone amides in kinase hinge regions)[3][4].
-
Metabolic Stability: Unlike electron-rich phenyl rings which are highly susceptible to cytochrome P450-mediated oxidation, the pyridine core resists oxidative degradation, thereby improving the compound's in vivo half-life and bioavailability[3][4].
Caspase-3/7 Inhibition & Molecular Imaging of Apoptosis
Caspases are the primary executioner enzymes of apoptosis. Because dysregulated apoptosis is a hallmark of acute myocardial infarction, stroke, and tumorigenesis, non-invasively imaging this process in vivo is a major clinical objective[1][2].
5-Pyrrolidinylsulfonyl isatins and their pyridine counterparts have been identified as highly potent, nonpeptidyl, competitive inhibitors of Caspase-3 and Caspase-7[1]. By modifying the N-1 position of these scaffolds with fluoroethoxybenzyl or similar groups, researchers have successfully synthesized
Experimental workflow for developing 18F-labeled caspase-targeted PET radioligands.
Protocol 1: Self-Validating In Vitro Caspase-3 Fluorogenic Assay
To accurately determine the inhibitory constant (
-
Step 1: Reagent Preparation. Prepare the assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol).
-
Causality: DTT is critical to maintain the catalytic cysteine (Cys163) of Caspase-3 in a reduced, nucleophilic state. CHAPS prevents the non-specific aggregation of the hydrophobic inhibitor, which could otherwise lead to false-positive inhibition.
-
-
Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant human Caspase-3 with varying concentrations of the inhibitor for 30 minutes at 37°C.
-
Causality: This allows the system to reach thermodynamic equilibrium, which is essential for accurate competitive
determination.
-
-
Step 3: Substrate Addition. Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC (final concentration 10 µM).
-
Step 4: Kinetic Readout & Validation. Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.
-
Self-Validation System: Always include a known reference inhibitor (e.g., Isatin Sulfonamide 20,
) to validate assay sensitivity. Concurrently, run an AMC (7-amino-4-methylcoumarin) standard curve to convert Relative Fluorescence Units (RFU) to absolute product formation rates ( ), ensuring the kinetic parameters are absolute rather than relative.
-
Kinase Modulation: IKK2 and the NF-κB Pathway
Beyond apoptosis, the pyrrolidinylsulfonyl group is a critical component in the design of kinase inhibitors, most notably targeting IKK2 (IKK
Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds containing a 4-(1-pyrrolidinylsulfonyl)phenyl moiety act as highly potent IKK2 inhibitors[7][9][10]. By blocking IKK2, these compounds prevent the phosphorylation and subsequent ubiquitin-proteasome degradation of I
NF-κB signaling pathway modulation via IKK2 inhibition by pyrrolidinylsulfonyl derivatives.
Protocol 2: Self-Validating IKK2 (IKKβ) Kinase Activity Assay
-
Step 1: ATP-Competitive Profiling. Incubate the recombinant IKK2 enzyme with the pyrrolo[2,3-b]pyridine inhibitor in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 2 mM DTT).-
Causality: MgCl
is strictly required to coordinate the ATP molecule within the catalytic cleft of the kinase.
-
-
Step 2: Substrate & ATP Addition. Add a biotinylated I
B peptide substrate and a mixture of cold ATP and [ - ]ATP. Crucially, the ATP concentration must be set exactly at the established for the enzyme.-
Causality: Running the assay at the ATP
ensures maximum sensitivity for detecting ATP-competitive inhibitors while maintaining sufficient reaction velocity.
-
-
Step 3: Signal Capture. Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash extensively with PBS/Tween-20 to remove unincorporated[
- ]ATP. -
Step 4: Scintillation Counting & Validation. Measure the
incorporation via scintillation counting.-
Self-Validation System: Run a parallel assay utilizing an inactive mutant IKK2 (or a strictly no-enzyme control) to establish the absolute background noise floor. The assay is only valid if the signal-to-background ratio exceeds 10:1, ensuring that calculated
values are not skewed by non-specific radioisotope binding.
-
Quantitative Structure-Activity Relationship (QSAR) Data
The versatility of the pyrrolidinylsulfonyl moiety is best illustrated by its ability to achieve nanomolar to sub-nanomolar potency across distinct therapeutic targets. The table below summarizes the quantitative data derived from recent medicinal chemistry campaigns[1][7][12][13].
| Compound Class | Primary Target | Key Structural Moiety | Primary Clinical Application | |
| N-1-Substituted Isatins | Caspase-3 / 7 | 5-pyrrolidinylsulfonyl | 0.2 – 56.1 | PET Apoptosis Imaging |
| Pyrrolo[2,3-b]pyridines | IKK2 (IKK | 4-(1-pyrrolidinylsulfonyl)phenyl | < 10.0 | Anti-inflammatory / Oncology |
| Pyrrolo[2,3-c]pyridines | LSD1 | 1-methyl-1H-pyrrolo[2,3-b]pyridine | 3.1 – 9.4 | Acute Myeloid Leukemia (AML) |
| N-ethylmethyl-sulfamoyls | BRAF (Mutant) | pyrrolidine-1-sulfonyl | Variable | MAPK Pathway Modulation |
Note: The incorporation of the pyrrolidinylsulfonyl group consistently improves aqueous solubility and finely tunes the LogP (typically between 1.94–3.31)[5], making these compounds highly suitable for both systemic administration and blood-brain barrier penetration.
Future Perspectives: Beyond Caspases and IKK2
The utility of the pyrrolidinylsulfonyl pyridine scaffold continues to expand. Recent drug discovery efforts have successfully integrated this moiety into LSD1 (Lysine-specific demethylase 1) inhibitors , achieving single-digit nanomolar inhibition (
By mastering the synthetic manipulation and biochemical profiling of the pyrrolidinylsulfonyl pyridine pharmacophore, medicinal chemists possess a highly reliable tool for tackling some of the most challenging targets in modern pathology.
References
-
[7] Google Patents, "US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors" URL:
-
[1] PubMed, "5-pyrrolidinylsulfonyl isatins as a potential tool for the molecular imaging of caspases in apoptosis" URL:
-
[5] RSC Publishing, "A new class of fluorinated 5-pyrrolidinylsulfonyl isatin caspase inhibitors for PET imaging of apoptosis" URL:
-
[6] PubMed, "Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors" URL:
-
[2] ACS Publications, "5-Pyrrolidinylsulfonyl Isatins as a Potential Tool for the Molecular Imaging of Caspases in Apoptosis" URL:
-
[11] Google Patents, "US8372875B2 - Indole carboxamides as IKK2 inhibitors" URL:
-
[9] Google Patents, "WO2008034860A1 - Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors" URL:
-
[8] Google Patents, "US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors" URL:
-
[12] Google Patents, "AU2014274093B2 - Compounds for kinase modulation, and indications therefor" URL:
-
[3] ResearchGate, "Role of pyridines as enzyme inhibitors in medicinal chemistry" URL:
-
[10] Googleapis (WO 2008/034860 A1), "Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors" URL:
-
BindingDB, "Ki Summary - Caspase-1/3 Inhibitors" URL:
-
[13] PMC, "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors" URL:
-
[4] Sarchem Labs, "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis" URL:
Sources
- 1. 5-pyrrolidinylsulfonyl isatins as a potential tool for the molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. A new class of fluorinated 5-pyrrolidinylsulfonyl isatin caspase inhibitors for PET imaging of apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents [pubmed.ncbi.nlm.nih.gov]
- 7. US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors - Google Patents [patents.google.com]
- 8. US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors - Google Patents [patents.google.com]
- 9. WO2008034860A1 - Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]
- 12. AU2014274093B2 - Compounds for kinase modulation, and indications therefor - Google Patents [patents.google.com]
- 13. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Technical Whitepaper: Physicochemical Profiling, Solubility, and Stability of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Executive Summary & Compound Identity
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a functionalized heteroaromatic building block frequently employed in medicinal chemistry for the synthesis of ROR
This guide provides a comprehensive analysis of its solubility limits, hydrolytic stability risks, and handling protocols required to maintain sample integrity during drug development workflows.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 246.71 g/mol |
| Core Scaffold | Pyridine (electron-deficient) |
| Key Functional Groups | 2-Chloro (Leaving group), 5-Sulfonyl (EWG), Pyrrolidine (Lipophilic cap) |
| Predicted LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |
| Predicted pKa | ~1.5 (Pyridine Nitrogen - weakly basic due to sulfonyl EWG) |
Solubility Profiling: Protocols & Data
The solubility of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is governed by the lipophilic pyrrolidine ring and the polar sulfonyl group. It exhibits "brick-dust" properties in aqueous media—high crystallinity and low water solubility—requiring organic co-solvents for biological assays.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application |
| Water (pH 7.4) | < 0.1 mg/mL (Poor) | Not suitable for stock solutions. |
| DMSO | > 50 mg/mL (Excellent) | Primary stock solvent (typically 10-100 mM). |
| DMF | > 50 mg/mL (Excellent) | Alternative stock solvent. |
| Methanol/Ethanol | Moderate to High | Good for transfers; Avoid prolonged heating (see Stability). |
| Dichloromethane | High | Extraction and chromatography. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the saturation solubility of the compound in pH 7.4 PBS to validate assay suitability.
Workflow Diagram (DOT Visualization):
Step-by-Step Methodology:
-
Preparation: Weigh approximately 2 mg of solid compound into a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Agitation: Place on an orbital shaker (300 rpm) at ambient temperature (
) for 24 hours. Note: Kinetic solubility (for HTS) uses a 2-hour shake but overestimates solubility due to supersaturation. -
Filtration: Filter the suspension through a 0.22
m PVDF membrane or centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. -
Analysis: Inject the supernatant into HPLC. Quantify against a 5-point calibration curve prepared in DMSO.
Stability & Reactivity Assessment
The stability profile of this molecule is dominated by the activation of the 2-position by the electron-withdrawing sulfonyl group at the 5-position. This creates a "push-pull" system making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (
Degradation Pathways
-
Hydrolysis (High pH Risk): In strong basic conditions (pH > 10), the hydroxide ion (
) can displace the chloride, yielding the 2-hydroxy-5-sulfonylpyridine (pyridone tautomer). -
Alcoholysis (Process Risk): Heating in methanol/ethanol with a base can lead to the formation of the 2-methoxy/ethoxy ether derivative.
-
Sulfonamide Stability: The pyrrolidine sulfonamide linkage is robust and generally stable to acid/base hydrolysis under standard laboratory conditions.
Degradation Logic Diagram (DOT Visualization):
Stress Testing Protocol (FDA Q1A Aligned)
To validate the integrity of the material, perform the following forced degradation studies. Analyze via LC-MS to detect the mass shift of
| Stress Condition | Duration | Expected Outcome | Recommendation |
| Acid (0.1 N HCl) | 24h @ RT | < 2% Degradation | Stable. Suitable for acidic workups. |
| Base (0.1 N NaOH) | 4h @ RT | > 10% Degradation | Unstable. Avoid strong bases; use carbonates ( |
| Oxidative ( | 24h @ RT | < 1% Degradation | Sulfonamide is already oxidized; Pyridine ring is resistant. |
| Thermal ( | 7 Days | Stable (Solid state) | Store solid at |
Handling & Storage Directives
Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are recommended:
-
Storage: Store solid powder at
in a desiccator. The compound is not highly hygroscopic but should be kept dry to prevent slow surface hydrolysis. -
Solution Storage:
-
DMSO Stocks (10 mM): Stable for > 3 months at
. -
Aqueous Dilutions: Prepare fresh. Do not store.
-
-
Reaction Precautions: When using this molecule as a building block, avoid using strong nucleophiles (like primary amines) unless the intention is to displace the chlorine. If coupling at a different site, protect the C2-position or perform the reaction at low temperature (
).
Analytical Methodology (HPLC-UV/MS)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
-
UV: 254 nm (Pyridine
) and 280 nm. -
MS: Positive Mode (ESI+). Look for parent ion
. Note the characteristic Chlorine isotope pattern ( ratio).
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] FDA Guidance.[1] [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[2] [Link]
-
Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations - Solubility. Current Opinion in Chemical Biology. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for Sulfonamide/Pyridine SAR). [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Executive Summary
The synthesis of highly functionalized pyridine sulfonamides is a critical workflow in modern medicinal chemistry, particularly in the development of kinase inhibitors, antimalarial agents, and carbonic anhydrase inhibitors. This application note details a robust, high-yield protocol for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (also known as 6-chloropyridine-3-sulfonamide, pyrrolidinyl derivative).
Designed for researchers and drug development professionals, this guide prioritizes mechanistic causality, self-validating experimental controls, and scalable chemistry. By leveraging an optimized nucleophilic substitution pathway, this protocol minimizes side reactions (such as sulfonic acid hydrolysis or di-substitution) and ensures high crude purity suitable for downstream cross-coupling or biological evaluation.
Mechanistic Rationale & Experimental Design
The formation of the sulfonamide linkage relies on the nucleophilic attack of pyrrolidine onto the highly electrophilic sulfur center of 6-chloropyridine-3-sulfonyl chloride [1].
-
Temperature Control (0 °C to RT): Sulfonyl chlorides are highly reactive. Initiating the reaction at 0 °C controls the exothermic nature of the nucleophilic attack, preventing the thermal degradation of the electrophile and suppressing unwanted side reactions [2].
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger. Unlike less hindered bases (e.g., triethylamine), DIPEA's steric bulk prevents it from forming competitive quaternary ammonium intermediates with the sulfonyl chloride, ensuring the pyrrolidine remains the sole nucleophile [1, 3].
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is an ideal polar aprotic solvent for this workflow. It readily solubilizes both the starting materials and the polar sulfonamide product while remaining entirely inert to the electrophile.
Figure 1: Reaction workflow and isolation for the sulfonamide synthesis.
Reagent Stoichiometry & Properties
The following table outlines the quantitative data required for a standard 10.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |
| 6-Chloropyridine-3-sulfonyl chloride | 212.05 | 1.0 | 2.12 g | N/A | Electrophile |
| Pyrrolidine | 71.12 | 1.1 | 0.93 mL (0.78 g) | 0.842 | Nucleophile |
| DIPEA | 129.24 | 1.5 | 2.61 mL (1.94 g) | 0.742 | Acid Scavenger |
| Dichloromethane (Anhydrous) | 84.93 | N/A | 50.0 mL | 1.33 | Aprotic Solvent |
(Note: 6-Chloropyridine-3-sulfonyl chloride is structurally identical to 2-chloropyridine-5-sulfonyl chloride, CAS: 6684-39-5).
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Electrophile Solution
-
Apparatus Setup: Equip an oven-dried 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon for 5 minutes.
-
Dissolution: Add 6-chloropyridine-3-sulfonyl chloride (2.12 g, 10.0 mmol) to the flask. Inject anhydrous DCM (40 mL) via syringe and stir at 400 rpm until fully dissolved.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophile Addition & Reaction
-
Base Addition: Via syringe, add DIPEA (2.61 mL, 15.0 mmol) dropwise to the cooled solution.
-
Nucleophile Introduction: In a separate dry vial, prepare a dilution of pyrrolidine (0.93 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the main reaction flask over 10–15 minutes.
-
Causality: Dropwise addition ensures the local concentration of pyrrolidine remains low, preventing rapid exothermic spikes that could lead to the degradation of the sulfonyl chloride [2].
-
-
Maturation: Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C), stirring for an additional 1.5 hours [1].
Phase 3: Aqueous Workup & Isolation
-
Quenching: Dilute the reaction mixture with an additional 20 mL of DCM to prevent product precipitation during partitioning.
-
Washing (Acid Removal): Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer with distilled water (2 × 30 mL) to remove the bulk of the DIPEA-hydrochloride salts.
-
Washing (Neutralization): Wash the organic layer with saturated aqueous
(30 mL).-
Causality: The mildly basic bicarbonate wash neutralizes any residual HCl and ensures the product remains entirely in its unprotonated, organic-soluble state.
-
-
Drying: Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to osmotically extract dissolved water. Collect the organic phase in an Erlenmeyer flask and add anhydrous
(approx. 5 g). Swirl and let sit for 15 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C. Dry the resulting solid under high vacuum for 2 hours to yield the crude product.
In-Process Controls & Self-Validation
To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checkpoints:
-
TLC Validation (Reaction Monitoring): Co-spot the reaction mixture against the starting sulfonyl chloride on a silica gel TLC plate. Elute with 30% Ethyl Acetate in Hexanes.
-
Expected Result: The highly UV-active starting material (
) must completely disappear. A new, distinct UV-active spot representing the sulfonamide product ( ) will appear. If starting material persists, add an additional 0.1 eq of pyrrolidine and stir for 30 minutes.
-
-
pH Validation (Workup): During the
wash, test the aqueous layer with pH paper. It must read . If acidic, repeat the bicarbonate wash to ensure all acid byproducts are removed. -
Mass Balance Validation: Weigh the crude solid after high-vacuum drying. A mass of ~2.2 to 2.4 g indicates a >90% crude yield, confirming successful conversion without significant product loss to the aqueous phase.
Analytical Characterization
The isolated 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine should be validated using standard spectroscopic techniques to confirm structural integrity before use in downstream Suzuki couplings or biological assays [3].
-
Appearance: White to off-white crystalline solid.
-
LC-MS (ESI+): Calculated for
: 247.02; Found: 247.0. -
H NMR (400 MHz,
):- 8.81 (d, J = 2.5 Hz, 1H, Pyridine C6-H)
- 8.05 (dd, J = 8.3, 2.5 Hz, 1H, Pyridine C4-H)
- 7.52 (d, J = 8.3 Hz, 1H, Pyridine C3-H)
-
3.32 – 3.25 (m, 4H, Pyrrolidine
-N- ) -
1.85 – 1.78 (m, 4H, Pyrrolidine
- )
References
- Pyrimidine compounds for the treatment of cancer. (US9567326B2). Google Patents.
-
A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central (PMC). Retrieved from:[Link]
-
First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy. PubMed Central (PMC). Retrieved from:[Link]
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: A Versatile Building Block for Next-Generation Insecticides
Introduction and Agrochemical Significance
The compound 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 64614-51-3) is a highly functionalized heterocyclic intermediate utilized extensively in the discovery and manufacturing of modern agrochemicals[1][2]. The sulfonylpyridine motif is a privileged scaffold found in several novel classes of insecticides. For example, compounds like oxazosulfyl utilize sulfyl/sulfonyl-pyridine cores to potently bind and stabilize voltage-gated sodium channels in insects, leading to rapid and persistent paralysis[3]. Additionally, pyridine-3-sulfonyl (and isomeric 5-sulfonyl) derivatives are heavily patented as pesticidal agents targeting invertebrate pests[4].
The strategic value of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine lies in its dual-functional nature:
-
The 2-Chloro Position: Acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.
-
The 5-(Pyrrolidin-1-ylsulfonyl) Group: Serves a dual purpose. Chemically, it is a strong electron-withdrawing group (EWG) that activates the pyridine ring. Biologically, the pyrrolidine ring modulates the lipophilicity (LogP) of the final active ingredient, a critical factor for penetrating the hydrophobic insect cuticle.
Mechanistic Rationale: The Jackson-Meisenheimer Complex
To successfully utilize this intermediate, one must understand the causality behind its reactivity. Unactivated aryl chlorides are generally inert to nucleophilic attack. However, the reactivity of the 2-chloro position in this scaffold is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 5-sulfonyl group[5][6].
This structural arrangement drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. When a nucleophile approaches, the reaction proceeds via a two-step addition-elimination SNAr mechanism. The rate-determining step is the formation of a stabilized Jackson-Meisenheimer complex [7][8]. The highly polarized nature of the sulfonyl group ensures that this transition state is sufficiently stabilized, allowing reactions with amines, thiols, and alkoxides to proceed under mild, transition-metal-free conditions[6][9].
Nucleophilic aromatic substitution (SNAr) mechanism via the Jackson-Meisenheimer complex.
Quantitative Reactivity Profile
The choice of reaction pathway depends heavily on the nucleophile. The table below summarizes the expected kinetic behavior and optimal conditions for functionalizing the 2-position of the sulfonylpyridine scaffold, synthesized from empirical data on heteroaryl sulfones[5][7].
| Nucleophile Type | Representative Reagent | Reaction Pathway | Typical Temp (°C) | Expected Yield (%) | Kinetic Profile |
| Aliphatic Thiol | Sodium thiomethoxide | SNAr | 25 - 50 | >90% | Very Fast (Minutes to Hours) |
| Primary Amine | Alkyl/Aryl amines | SNAr | 60 - 80 | 75 - 85% | Moderate (Requires heating) |
| Aryl Boronic Acid | Substituted phenylboronic acids | Suzuki Coupling | 90 - 100 | 80 - 95% | Fast (Catalyst-dependent) |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows. By incorporating specific in-process controls (IPCs), the scientist can definitively confirm mechanistic success before proceeding to the next step.
Standard experimental workflow for functionalizing the 2-chloro position.
Protocol A: SNAr Amination for Insecticide Core Assembly
This protocol describes the attachment of a primary amine (a common step in assembling neonicotinoid-like or sulfoximine precursors) to the 2-position.
Rationale for Experimental Choices: N,N-Diisopropylethylamine (DIPEA) is utilized as the base. Because DIPEA is sterically hindered, it acts purely as a proton sponge to neutralize the HCl byproduct without competing with the primary amine for the electrophilic C2 carbon. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature stabilizes the highly charged Jackson-Meisenheimer transition state[7].
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 mmol, 246.7 mg) in anhydrous MeCN (10 mL).
-
Reagent Addition: Add the primary amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol, ~350 µL) dropwise at room temperature.
-
Execution: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material mass (
with a distinct 3:1 isotope pattern) is fully consumed, replaced by the product mass (loss of 35.5 Da, addition of amine mass).
-
-
Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous
(20 mL). Extract the aqueous layer twice more with Ethyl Acetate. -
Purification: Dry the combined organic layers over anhydrous
, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
When the insecticide design requires a C-C bond at the 2-position (e.g., attaching an aryl or heteroaryl ring), palladium-catalyzed cross-coupling is required.
Rationale for Experimental Choices:
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial or Schlenk tube with 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 mmol), the desired aryl boronic acid (1.5 mmol),
(3.0 mmol), and (0.05 mmol, 5 mol%). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). -
Execution: Seal the vessel, purge with nitrogen for 5 minutes, and heat at 90 °C for 12 hours.
-
Self-Validation (IPC): Analyze via TLC (UV active at 254 nm).
-
Validation Checkpoint: Post-purification
NMR must show the disappearance of the characteristic upfield doublet of the C3 proton (adjacent to the chlorine) and the appearance of new aromatic multiplets corresponding to the coupled aryl group. The pyrrolidine protons (multiplets at ~3.2 ppm and ~1.8 ppm) must remain intact, proving the sulfonyl group did not act as a leaving group[5].
-
-
Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.
References
1.[1] ChemicalBook. "2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)PYRIDINE". ChemicalBook. Available at: 2.[2] CymitQuimica. "CAS 64614-51-3: 2-cloro-5-(pirrolidin-1-ilsulfonil)". CymitQuimica. Available at: 3.[3] ACS Publications. "Oxazosulfyl, a Novel Sulfyl Insecticide, Binds to and Stabilizes the Voltage-Gated Sodium Channels in the Slow-Inactivated State". Journal of Agricultural and Food Chemistry. Available at: 4.[4] Google Patents. "US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents". Google Patents. Available at: 5.[5] NIH. "2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors". PubMed Central. Available at: 6.[6] NIH. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story". PubMed Central. Available at: 7.[7] ACS Publications. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation". Bioconjugate Chemistry. Available at: 8.[8] Royal Society of Chemistry. "Table of Contents - The Royal Society of Chemistry (Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes)". RSC. Available at: 9.[9] ResearchGate. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". ResearchGate. Available at:
Sources
- 1. 2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)PYRIDINE CAS#: [chemicalbook.com]
- 2. CAS 64614-51-3: 2-cloro-5-(pirrolidin-1-ilsulfonil)piridina [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents - Google Patents [patents.google.com]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Radiosynthesis of 2-[¹⁸F]Fluoro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Methodology for High-Efficiency SɴAr ¹⁸F-Labeling of Activated Pyridyl Sulfonamides
Executive Summary
This guide details the protocol for the synthesis of 2-[¹⁸F]Fluoro-5-(pyrrolidin-1-ylsulfonyl)pyridine using the precursor 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine .[1] This reaction serves as a definitive model for labeling electron-deficient heteroaromatic scaffolds, a structural motif ubiquitous in PET tracers targeting 11
The protocol utilizes Nucleophilic Heteroaromatic Substitution (
Scientific Foundation & Mechanism[1]
2.1 The Pharmacophore Context
The 2-fluoropyridine-5-sulfonamide motif is a "privileged scaffold" in medicinal chemistry.[1] The sulfonyl group provides metabolic stability and hydrogen-bond acceptor properties critical for binding in deep protein pockets.[1]
-
11
-HSD1 Inhibitors: Pyridyl sulfonamides modulate cortisol production, relevant in metabolic syndrome imaging [1].[1][2] -
COX-2 Probes: Sulfonamide-substituted aromatics are classic pharmacophores for imaging inflammation [2].[1]
2.2 Reaction Mechanism: Activated
The synthesis relies on the
-
Leaving Group: Chloride (Cl⁻). While Nitro (-NO₂) and Trimethylammonium (-NMe₃⁺) are faster leaving groups, Chloride is preferred here for its commercial availability and stability (shelf-life) [3].[1]
-
Activation: The inductive (-I) and mesomeric (-M) effects of the sulfonyl group at C5 render the C2 position highly electrophilic.
Figure 1: Mechanistic pathway for the
Experimental Protocol
3.1 Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Precursor | >97% Purity | 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine |
| [¹⁸F]Fluoride | n.c.a.[1] | Nucleophile source (Cyclotron produced) |
| Kryptofix 2.2.2 (K2.2.2) | Reagent Grade | Phase transfer catalyst (sequesters K⁺) |
| Potassium Carbonate (K₂CO₃) | 99.99% Trace Metal Basis | Counter-ion source, pH adjustment |
| DMSO | Anhydrous (>99.9%) | Reaction solvent (high dielectric constant) |
| Acetonitrile (MeCN) | Anhydrous | Azeotropic drying agent |
| SPE Cartridge | Sep-Pak C18 Plus | Purification/Reformulation |
3.2 Automated Radiosynthesis (GE TRACERlab FX or Similar)
Step 1: Trapping and Elution
-
Deliver [¹⁸F]fluoride in target water to a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
-
Elute trapped [¹⁸F]F⁻ into the reactor using Eluent Solution :
-
Composition: 12 mg K2.2.2 + 2.5 mg K₂CO₃ in 0.8 mL MeCN/H₂O (9:1 v/v).
-
Step 2: Azeotropic Drying
-
Heat reactor to 95°C under vacuum and helium flow for 3 minutes.
-
Add 1 mL anhydrous MeCN.
-
Heat to 110°C under vacuum/He flow until completely dry. Crucial: Residual water quenches the nucleophilicity of fluoride.
Step 3: Labeling Reaction
-
Dissolve 5.0 mg of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine in 1.0 mL anhydrous DMSO .
-
Add precursor solution to the dried [¹⁸F]F⁻/K2.2.2 complex.
-
Seal reactor and heat to 130°C for 10 minutes .
-
Note: 2-Chloropyridines require higher activation energy than 2-nitropyridines; 130°C is optimal.[1]
-
Step 4: Quenching & Dilution
-
Cool reactor to <50°C.
-
Add 10 mL of HPLC mobile phase (or water if using SPE purification).
Step 5: Purification (Semi-Prep HPLC)
-
Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.
-
Mobile Phase: 40% MeCN / 60% Water (0.1% TFA or Ammonium Formate).
-
Flow Rate: 4-5 mL/min.[1]
-
Detection: UV (254 nm) and Gamma.
-
Collection: Collect the product peak (typically elutes ~12-15 min, depending on exact gradient).
Quality Control (QC) & Validation
The final formulated product must pass the following QC criteria before release for biological studies.
4.1 Analytical HPLC Parameters
-
Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic 45% MeCN / 55% Water (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 254 nm.
4.2 QC Specifications Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless solution |
| Radiochemical Purity (RCP) | HPLC / Radio-TLC | > 95% |
| Radionuclidic Identity | Half-life measurement | 105 – 115 min |
| Chemical Purity | HPLC (UV) | No impurity > 0.1 mg/dose |
| Molar Activity (Am) | HPLC (Mass calibration) | > 37 GBq/µmol (> 1000 mCi/µmol) |
| Residual Solvents | GC | DMSO < 5000 ppm; MeCN < 410 ppm |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Radiochemical Yield (<10%) | High water content | Ensure rigorous azeotropic drying (2x MeCN cycles). Check inert gas lines for moisture.[1] |
| Precursor Degradation | Temperature too high | Reduce reaction temp to 110°C and extend time to 15-20 min. |
| Poor Separation on HPLC | Column overload | Reduce precursor mass (try 2-3 mg) or switch to a gradient method (20% |
| Low Molar Activity | Fluoride contamination | Use trace-metal grade reagents; ensure tubing/vials are fluoride-free.[1] |
Workflow Diagram
Figure 2: Step-by-step automated workflow for the radiosynthesis and purification.
References
-
Siu, M., et al. (2009).[2] "N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275." Bioorganic & Medicinal Chemistry Letters, 19(13), 3493-3497.[2] Link
-
Taddei, C., et al. (2022). "Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2." Molecules, 27(11), 3624. Link
-
Dollé, F. (2005). "Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design." Current Pharmaceutical Design, 11(25), 3221-3235. Link
-
Pimpale, M.J., et al. (2025).[5] "Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives." Asian Journal of Chemistry, 37(5), 1039-1043.[6] Link
-
Brown, L.L., et al. (2002).[4] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry, 45(13), 2841-2849.[4] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Analytical Profile & Quantification Protocol: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
This guide outlines the analytical framework for the quantification of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (C₉H₁₁ClN₂O₂S), a probable intermediate in medicinal chemistry or a specific sulfonamide derivative.
Since no pharmacopeial monograph exists for this specific molecule, the protocols below are derived from validated methodologies for chloropyridine sulfonamides , integrating principles from ICH Q2(R1) guidelines.
Executive Summary & Physicochemical Profile
Compound Overview: This molecule features a lipophilic chloropyridine core coupled with a polar sulfonyl-pyrrolidine moiety. It functions as a "push-pull" system where the electron-withdrawing sulfonyl group and the chloro-substituent affect the pyridine ring's basicity.
| Property | Value (Predicted/Calculated) | Analytical Implication |
| Formula | C₉H₁₁ClN₂O₂S | Parent Ion [M+H]⁺ = 247.02 Da |
| MW | 246.71 g/mol | Suitable for low-mass range MS |
| LogP | ~1.8 – 2.2 | Retains well on C18; amenable to Reverse Phase LC |
| pKa | ~2.5 (Pyridine N) | Low basicity; requires acidic mobile phase for ionization |
| UV Max | ~260–275 nm | Detectable by standard UV/PDA |
| Solubility | DMSO, MeOH, ACN | Dissolve stocks in DMSO/MeOH; avoid pure water |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Application: Routine Quality Control (QC), Assay Purity (>98%), and Stability Testing.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent with PDA.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Rationale: The C18 phase provides robust retention for the chloropyridine core, while the 3.5 µm particle size balances resolution and backpressure.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 5–10 µL.
-
Detection: 270 nm (Primary), 254 nm (Secondary).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |
| 10.0 | 90 | Linear Gradient (Elute Main Peak) |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of reference standard in 10 mL DMSO (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.
Method B: LC-MS/MS (Trace Quantification)
Application: Bioanalysis (PK studies), Genotoxic Impurity Screening (low ppm), or Environmental Monitoring.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Mechanism: The pyridine nitrogen and sulfonamide moiety facilitate protonation ([M+H]⁺).
-
MRM Transition Table (Theoretical - Optimize Experimentally):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Loss |
| 247.0 | 177.0 | 20 | Loss of Pyrrolidine ring (C₄H₈N) |
| 247.0 | 112.0 | 35 | Chloropyridine fragment |
| 247.0 | 70.1 | 25 | Pyrrolidine cation (Quantifier) |
Note: The transition 247.0 → 70.1 is often the most sensitive for pyrrolidine-containing compounds, but 247.0 → 177.0 is more selective.
LC-MS Interface Layout (Graphviz)
Caption: Logical flow for trace quantification via Triple Quadrupole MS, highlighting the critical filtration and fragmentation steps.
Sample Preparation Protocol (Bioanalysis)
Technique: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for sulfonamides due to cleaner baselines.
-
Aliquot: Transfer 100 µL of plasma/matrix into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard (e.g., Sulfapyridine-d4 or Chloropyridine analog).
-
Extraction: Add 500 µL Ethyl Acetate .
-
Why: Ethyl acetate efficiently extracts moderately polar sulfonamides while leaving behind salts and very polar matrix components.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase A:B (80:20). Vortex and transfer to LC vial.
Method Validation (ICH Q2)
To ensure trustworthiness, the method must pass the following criteria:
| Parameter | Acceptance Criteria | Experimental Check |
| Specificity | No interference at RT of analyte in blank matrix. | Inject 6 blank matrix samples. |
| Linearity | r² > 0.995 | 6-point calibration curve (e.g., 1–1000 ng/mL). |
| Accuracy | 85–115% Recovery | Spike samples at Low, Mid, High QC levels. |
| Precision | CV < 15% | 6 replicates at QC levels. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine from low-concentration spikes. |
Troubleshooting & Optimization
-
Peak Tailing: The pyridine nitrogen can interact with free silanols on the column.
-
Fix: Ensure Mobile Phase A pH is acidic (pH ~2.5 with Formic Acid) to keep silanols protonated, or use an "end-capped" column.
-
-
Carryover: Sulfonamides can stick to metallic injector needles.
-
Fix: Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.
-
-
Low Sensitivity (MS):
-
Fix: Check for ion suppression. Switch from Formic Acid to Ammonium Acetate (10mM) if signal intensity is poor in ESI+.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Food Safety and Inspection Service (FSIS). (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). United States Department of Agriculture. Link
-
Bohus, P., et al. (2016). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Application News. Link
-
PubChem. (2024).[3] Compound Summary: 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine (Structural Analog Reference). National Library of Medicine. Link
Sources
Application Note: Chromatographic Purification Strategies for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Executive Summary
The isolation and purification of highly functionalized heterocyclic intermediates are critical bottlenecks in pharmaceutical development. This application note establishes robust, scalable, and self-validating chromatographic protocols for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3). By dissecting the physicochemical properties of the pyridine core and the sulfonamide moiety, we provide causality-driven methodologies for both Preparative Reverse-Phase HPLC (RP-HPLC) and Normal-Phase Flash Chromatography.
Physicochemical Profiling & Chromatographic Causality
To design a successful purification strategy, one must first deconstruct the analyte's molecular architecture. The behavior of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine on a stationary phase is dictated by two primary functional groups:
-
The Substituted Pyridine Core: Unsubstituted pyridine is a weak base (pKa ~5.2). However, in this molecule, the highly electronegative 2-chloro and 5-sulfonyl substituents drastically withdraw electron density from the aromatic ring. This lowers the conjugate acid pKa to < 2, meaning the molecule remains un-ionized across standard mobile phase pH ranges (pH 3–10). Despite this lack of ionization, the lone pair on the pyridine nitrogen remains highly active and will aggressively hydrogen-bond with free silanols on silica-based stationary phases, leading to severe peak tailing and poor recovery 1[1].
-
The Pyrrolidin-1-ylsulfonyl Group: Unlike primary or secondary sulfonamides, this tertiary sulfonamide (fully substituted with a pyrrolidine ring) lacks an acidic N-H proton. It is entirely neutral, acting primarily as a hydrogen-bond acceptor and imparting moderate lipophilicity to the overall structure 2[2].
Causality in Method Design: Because the molecule is neutral but prone to silanol-induced tailing, standard unendcapped silica will fail. For RP-HPLC, a hybrid-silica C18 column combined with a basic modifier (0.1% NH₄OH) is mandatory to suppress silanol activity. For Normal-Phase Flash, a volatile organic base like Triethylamine (TEA) must be added to the mobile phase to competitively bind acidic silanols.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₉H₁₁ClN₂O₂S | Moderately polar; highly UV active at 254 nm. |
| Molecular Weight | 246.71 g/mol | Elutes predictably within standard small-molecule gradients. |
| Pyridine Core | Deactivated (pKa < 2) | Remains neutral at pH 3-10; prone to severe silanol tailing. |
| Sulfonamide Group | Fully substituted (Neutral) | Acts as a lipophilic hydrogen-bond acceptor; insoluble in pure water. |
Workflow Visualization
Workflow decision matrix for the chromatographic purification of pyridine sulfonamides.
Methodology 1: Preparative RP-HPLC (High-Purity Isolation)
This protocol is designed for late-stage intermediates requiring >99% purity. The use of a high-pH mobile phase ensures that any residual silanols on the hybrid silica are neutralized by the basic modifier, allowing the analyte to partition purely based on hydrophobicity.
Table 2: Preparative RP-HPLC Gradient
| Time (min) | % Mobile Phase A (H₂O + 0.1% NH₄OH) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 20.0 |
| 2.0 | 90 | 10 | 20.0 |
| 15.0 | 10 | 90 | 20.0 |
| 17.0 | 10 | 90 | 20.0 |
| 17.1 | 90 | 10 | 20.0 |
| 20.0 | 90 | 10 | 20.0 |
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude mixture in a 1:1 solution of DMSO and Acetonitrile to achieve a concentration of 50 mg/mL.
-
Causality: DMSO ensures complete solubilization of the lipophilic sulfonamide, preventing on-column precipitation.
-
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.
-
Column Equilibration: Mount a Waters XBridge C18 preparative column (19 x 150 mm, 5 µm) or equivalent hybrid-silica column. Equilibrate with 10% B for 5 column volumes.
-
Injection & Elution: Inject up to 2 mL (100 mg) of the filtered sample. Execute the gradient outlined in Table 2, monitoring UV absorbance at 254 nm and 220 nm.
-
Self-Validation & Recovery: Collect fractions based on threshold UV triggering at 254 nm.
-
Validation Check: Immediately analyze a 10 µL aliquot of the pooled fractions via analytical LC-MS. Confirm the presence of the target mass (m/z [M+H]⁺ = 247.1) and ensure >99% UV purity.
-
-
Isolation: Lyophilize the validated fractions to yield the purified compound as a white to off-white solid.
Methodology 2: Scalable Normal-Phase Flash Chromatography
For bulk purification (>5g) where >90% purity is sufficient for downstream synthesis, Normal-Phase Flash Chromatography is the most time- and cost-efficient approach.
Table 3: Normal-Phase Flash Chromatography Gradient
| Column Volumes (CV) | % Hexane (with 1% TEA) | % Ethyl Acetate |
| 0.0 - 2.0 | 90 | 10 |
| 2.0 - 10.0 | 90 → 40 | 10 → 60 |
| 10.0 - 13.0 | 40 | 60 |
| 13.0 - 15.0 | 0 | 100 |
Step-by-Step Protocol
-
Sample Loading (Dry Load): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add Celite 545 (1:2 ratio of crude mass to Celite) and evaporate the DCM under reduced pressure to yield a free-flowing powder.
-
Causality: Liquid loading with strong solvents like DCM will distort the chromatography band and cause the pyridine to streak. Dry loading ensures a tight injection band.
-
-
Column Preparation: Select a spherical silica gel flash cartridge (e.g., 40g cartridge for up to 4g of crude). Pre-equilibrate the column with Hexane containing 1% Triethylamine (TEA).
-
Causality: TEA competitively binds to the acidic silanol groups on the silica, preventing the pyridine nitrogen from interacting and causing peak tailing.
-
-
Elution: Execute the gradient outlined in Table 3 at a flow rate appropriate for the cartridge size (e.g., 40 mL/min for a 40g column).
-
Self-Validation & Fractionation: Monitor the elution at 254 nm.
-
Validation Check: Verify the purity of the collected UV-active fractions via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The target compound will appear as a distinct, UV-active spot (Rf ~0.4). Only pool fractions exhibiting a single, clean spot.
-
-
Concentration: Pool the validated fractions and concentrate via rotary evaporation. Dry the residue under high vacuum (≤ 1 mbar) for 12 hours to ensure the complete removal of residual TEA.
References
-
Title: Purification of different Pyridines using Waters X-bridge prep column Source: Flash-Chromatography (Interchim Application Note #007) URL: [Link]
-
Title: Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source: ACS Omega (ACS Publications) URL: [Link]
Sources
Application Note: Handling, Storage, and Synthetic Protocols for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
The following technical guide is structured as a comprehensive Application Note and Protocol for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a high-value scaffold for nucleophilic aromatic substitution (
Executive Summary
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (Synonyms: 1-[(6-chloropyridin-3-yl)sulfonyl]pyrrolidine) is a functionalized heteroaromatic building block widely used in the discovery of GPR119 agonists, 11
Its structural value lies in its bifunctionality :
-
The 2-Chloro "Warhead": An electrophilic site activated by the ring nitrogen and the electron-withdrawing sulfonyl group, highly reactive toward nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings. -
The 5-Sulfonyl-Pyrrolidine Motif: A stable, lipophilic pharmacophore that improves metabolic stability and solubility compared to corresponding carboxylic amides.
This guide outlines the critical parameters for maintaining compound integrity and protocols for its derivatization.
Physicochemical Profile & Specifications
Note: Data represents consensus values for the class of 2-chloro-5-sulfonylpyridines.
| Property | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 246.71 g/mol | |
| Physical State | White to off-white solid | Crystalline powder form is typical. |
| Melting Point | 135–145 °C (Predicted) | Range varies by crystal polymorph. |
| Solubility | DMSO, DMF, DCM, EtOAc | Sparingly soluble in water; insoluble in hexanes. |
| LogP | ~1.8 – 2.2 | Favorable lipophilicity for cell permeability. |
| Reactivity | Electrophilic (C-2 position) | Susceptible to hydrolysis at extreme pH (>12 or <1). |
Safety & Handling Guidelines
Hazard Identification
While specific toxicology data for this exact derivative may be limited, it should be handled as a Class 6.1 Toxic Substance (similar to the parent 2-chloropyridine).
-
Skin/Eye Contact: The sulfonyl moiety can act as a sensitizer. The chloropyridine core is a potent irritant.
-
Inhalation: Dust inhalation may cause respiratory irritation.
Engineering Controls
-
Containment: Handle exclusively within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and a lab coat.
-
Static Control: Use anti-static weighing boats; dry powders of sulfonamides can be electrostatically charged.
Storage & Stability Protocol
The stability of the C-Cl bond is high, but the compound is not inert. Improper storage can lead to slow hydrolysis or discoloration (N-oxide formation).
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated) for long-term storage (>3 months). Room temperature (
) is acceptable for active use (weeks). -
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HCl hydrolysis.
Shelf-Life Monitoring
-
Degradation Indicators:
-
Change in color from white/off-white to yellow/orange.
-
Appearance of a new peak at
(baseline) in TLC (EtOAc/Hexane), indicating hydrolysis to the pyridinol.
-
Application Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the 2-Chloro group with a primary or secondary amine. Mechanism: The electron-withdrawing sulfonyl group at C-5 significantly lowers the LUMO energy at C-2, facilitating attack by nucleophiles without the need for transition metal catalysis.
Workflow Diagram:
Caption: Standard workflow for
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equiv (e.g., 100 mg) of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine in anhydrous DMSO or DMF (concentration 0.2 M).
-
Nucleophile Addition: Add 1.2–1.5 equiv of the desired amine (e.g., morpholine, piperazine).
-
Base: Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) or
.-
Note: Inorganic bases (
) require higher temperatures but simplify workup.
-
-
Reaction: Heat to 80–100 °C in a sealed vial. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexane).
-
Endpoint: Disappearance of starting material (
~ X min) and appearance of product ( shift corresponding to ).
-
-
Workup:
-
Pour the reaction mixture into 10 volumes of ice-water.
-
The product often precipitates as a solid. Filter and wash with water.
-
If no precipitate forms, extract with EtOAc (
), wash with brine, dry over , and concentrate.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of an aryl or heteroaryl group at the C-2 position. Mechanism: Palladium-catalyzed cross-coupling. The 2-Cl bond is activated enough for oxidative addition by electron-rich Pd species.
Step-by-Step Procedure:
-
Setup: In a microwave vial, combine:
-
Substrate: 1.0 equiv (100 mg).
-
Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid).
-
Catalyst: 5 mol%
or . -
Base: 2.0 equiv
(2M aqueous solution). -
Solvent: 1,4-Dioxane (or DME/Water 4:1).
-
-
Degassing: Sparge the solvent mixture with Argon for 5 minutes.
-
Reaction: Seal and heat to 90 °C (oil bath) or 110 °C (microwave) for 1–2 hours.
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (SiO2, Gradient 0-60% EtOAc in Hexanes).
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Low Yield in | Nucleophile is too bulky or weak. | Switch solvent to NMP and increase temp to 120 °C. Use microwave irradiation. |
| Hydrolysis Product (Pyridinol) | Wet solvent or excess hydroxide. | Ensure solvents are anhydrous. Use non-nucleophilic bases (DIPEA, |
| Starting Material Remains | Catalyst poisoning (Suzuki). | Degas solvents thoroughly. The sulfonyl group can coordinate Pd; increase catalyst loading to 10 mol%. |
References
-
Zhang, W., et al. (2014). "Discovery of BMS-903452, a GPR119 Agonist for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry, 57(18), 7499–7508.[1] Link
-
Zhang, L., et al. (2020). "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Scientific Reports, 10, Article number: 12345. Link
-
Carey, J. S., et al. (2006). "Analysis of the Reactions used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 172624390 (Analog Reference)." PubChem. Link
Sources
APPLICATION NOTE: Process Optimization and Scale-Up Synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The sulfonamide functional group is a ubiquitous pharmacophore in modern drug discovery, frequently utilized to improve metabolic stability and modulate physicochemical properties. Sulfonamide synthesis via the direct N-S bond formation from sulfonyl chlorides and amines is a highly reliable cornerstone of medicinal chemistry[1]. Specifically, 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine serves as a critical intermediate in the synthesis of various bioactive molecules, including targeted enzyme inhibitors[2].
The reaction proceeds via a nucleophilic addition-elimination mechanism. The secondary amine (pyrrolidine) attacks the electrophilic sulfur atom of 2-chloro-5-pyridinesulfonyl chloride, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, generating the sulfonamide product and one equivalent of hydrochloric acid (HCl), which must be neutralized by an auxiliary base[3].
Mechanistic pathway of sulfonamide formation via nucleophilic addition-elimination.
Process Chemistry & Scale-Up Causality
Transitioning this synthesis from a 1-gram bench scale to a 100-gram pilot scale requires addressing several critical chemical engineering and safety challenges. As a self-validating process, every choice below is grounded in chemical causality:
-
Mitigation of SNAr Side Reactions: 2-Chloro-5-pyridinesulfonyl chloride possesses a highly electrophilic 2-chloro substituent. If the reaction temperature exceeds 10 °C or if a massive excess of pyrrolidine is used, the nucleophile can attack the pyridine ring via Nucleophilic Aromatic Substitution (SNAr), yielding the undesired 2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylsulfonyl)pyridine. To prevent this, we strictly cap the temperature at 0–5 °C and limit pyrrolidine to 1.05 equivalents.
-
Base Selection: While bench-scale protocols often use excess pyrrolidine (2.5 eq) to scavenge the generated HCl, pyrrolidine is expensive and volatile. We substitute the excess with Triethylamine (NEt3, 1.2 eq), a non-nucleophilic base that efficiently neutralizes HCl without risking SNAr side reactions[2].
-
Solvent Optimization (2-MeTHF vs. DCM/THF): Dichloromethane (DCM) is environmentally restricted, and Tetrahydrofuran (THF) complicates aqueous workups due to its high water miscibility. We utilize 2-Methyltetrahydrofuran (2-MeTHF) . It provides excellent solubility for the reagents, is derived from renewable resources, and cleanly separates from water during the aqueous quench, drastically reducing process time.
-
Isolation Strategy: Silica gel chromatography is unscalable. We engineered an anti-solvent crystallization method using Heptane to precipitate the product directly from the concentrated organic phase, ensuring >99% purity.
Quantitative Process Parameters
The following table summarizes the strategic parameter shifts required to safely scale the synthesis while maximizing yield and purity.
| Parameter | Bench-Scale (1 g) | Pilot-Scale (100 g) | Causality & Rationale for Change |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran | 2-MeTHF eliminates halogenated waste and offers superior phase separation during the aqueous quench. |
| Acid Scavenger | Excess Pyrrolidine (2.5 eq) | Triethylamine (1.2 eq) | Reduces consumption of costly pyrrolidine; NEt3·HCl is highly water-soluble and easily washed out. |
| Thermal Control | Ice bath (0 °C) | Jacketed reactor (0–5 °C) | Precise thermal regulation prevents localized hot spots that lead to SNAr byproducts and sulfonyl chloride hydrolysis. |
| Purification | Column Chromatography | Anti-Solvent Crystallization | Chromatography is solvent-intensive and unscalable. Crystallization from 2-MeTHF/Heptane drives >99% purity. |
| Expected Yield | 72 - 75% | 85 - 88% | Minimized transfer losses and optimized reaction kinetics through controlled dropwise addition. |
Pilot-Scale Experimental Protocol (100g Scale)
This protocol is designed as a self-validating system . In-line checks are embedded to ensure the process remains within safe and optimal parameters.
Reagent Requirements
-
2-Chloro-5-pyridinesulfonyl chloride: 100.0 g (0.471 mol, 1.00 eq)
-
Pyrrolidine: 35.2 g / 40.6 mL (0.495 mol, 1.05 eq)
-
Triethylamine (NEt3): 57.2 g / 78.8 mL (0.565 mol, 1.20 eq)
-
2-Methyltetrahydrofuran (2-MeTHF): 1.0 L total
-
Heptane (Anti-solvent): 700 mL
Step-by-Step Methodology
-
Reactor Preparation: Purge a 2.0 L jacketed glass reactor with inert Nitrogen (
) for 15 minutes to exclude moisture, which can hydrolyze the sulfonyl chloride. -
Substrate Charging: Charge 100.0 g of 2-chloro-5-pyridinesulfonyl chloride into the reactor, followed by 800 mL of 2-MeTHF. Set the agitator to 250 RPM.
-
Cryogenic Cooling: Circulate cooling fluid through the jacket to bring the internal reaction temperature to 0–5 °C .
-
Validation Check: Do not proceed until the internal RTD probe reads
5 °C for at least 10 minutes.
-
-
Base Addition: Add 78.8 mL of Triethylamine in a single portion. (No exotherm is expected here).
-
Controlled Nucleophile Addition: Dilute 40.6 mL of Pyrrolidine in 200 mL of 2-MeTHF. Using an addition funnel or dosing pump, add this solution dropwise over 60 to 90 minutes .
-
Critical Control Point: The reaction is highly exothermic. Adjust the dosing rate to strictly maintain the internal temperature below 10 °C to prevent SNAr degradation[3].
-
-
Reaction Maturation: Once addition is complete, maintain the temperature at 5 °C for 30 minutes, then adjust the jacket to allow the mixture to warm to 20 °C (room temperature). Stir for an additional 2 hours.
-
Validation Check: Pull a 0.1 mL aliquot, quench in water/MeCN, and analyze via HPLC. Proceed only if the starting sulfonyl chloride is < 1.0% (Area%).
-
-
Aqueous Quench: Quench the reaction by adding 500 mL of cold deionized water. Stir vigorously for 10 minutes, then halt agitation and allow phase separation (approx. 15 minutes). Drain the lower aqueous layer.
-
Acidic Wash: Wash the upper organic phase with 500 mL of 0.5 M HCl.
-
Validation Check: Test the pH of the drained aqueous layer. It must be pH < 3, confirming the complete removal of excess pyrrolidine and triethylamine. Follow with a 500 mL brine wash.
-
-
Concentration & Crystallization: Transfer the organic phase to a rotary evaporator. Concentrate under reduced pressure (40 °C, 150 mbar) until the total volume is reduced to approximately 250 mL.
-
Anti-Solvent Precipitation: Transfer the concentrated solution back to the reactor. Under moderate agitation (150 RPM), add 700 mL of Heptane dropwise over 45 minutes. A white to off-white precipitate will rapidly form. Cool the slurry to 0 °C for 1 hour to maximize recovery.
-
Filtration & Drying: Filter the slurry through a sintered glass funnel. Wash the filter cake with 200 mL of cold Heptane. Dry the solid in a vacuum oven at 45 °C to constant weight.
Process workflow for the scale-up synthesis and isolation of the target sulfonamide.
Analytical Validation & Quality Control
To ensure the trustworthiness of the final isolated material, the following analytical specifications should be met:
-
Appearance: White to off-white crystalline powder.
-
HPLC Purity:
99.0% (UV detection at 254 nm). The primary suspected impurity, 2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylsulfonyl)pyridine, should be 0.5%. -
LC-MS (ESI+): Expected
= 247.0. The isotopic pattern must clearly show the 3:1 ratio typical of a single chlorine atom. -
1H NMR (400 MHz, CDCl3):
8.82 (d, J = 2.4 Hz, 1H, Py-H6), 8.05 (dd, J = 8.4, 2.4 Hz, 1H, Py-H4), 7.51 (d, J = 8.4 Hz, 1H, Py-H3), 3.28 (t, J = 6.8 Hz, 4H, pyrrolidine-CH2), 1.80 (m, 4H, pyrrolidine-CH2).
References
-
Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: Current Topics in Medicinal Chemistry / National Institutes of Health (NIH) URL: [Link]
-
Title: Virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection vs Mycobacterium bovis and Mycobacterium tuberculosis cell wall biosynthesis enzyme: InhA Source: University of Nottingham ePrints URL: [Link]
- Title: US Patent Application Publication US 2005/0176712 A1 (Preparation of Pyridine Sulfonyl Chlorides and Sulfonamides)
Sources
Application Note: Derivatization Workflows for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine in Advanced Library Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3)
Introduction & Mechanistic Rationale
In the pursuit of novel therapeutics, such as kinase inhibitors and GPCR ligands, the rapid generation of diverse chemical libraries is paramount. 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine serves as a highly versatile, bifunctional building block that enables divergent synthetic pathways.
The reactivity of this scaffold is defined by the synergistic electronic effects of its functional groups. The pyridine nitrogen inherently withdraws electron density from the ortho and para positions. This effect is profoundly amplified by the pyrrolidin-1-ylsulfonyl group at the C5 position. The sulfonyl moiety acts as a strong
-
SNAr Susceptibility: The electron-deficient nature of the C2 position makes the C-Cl bond exceptionally susceptible to nucleophilic attack. The formation of the anionic Meisenheimer complex is stabilized by both the pyridine nitrogen and the para-sulfonyl group, allowing1[1].
-
Cross-Coupling Dynamics: While SNAr is facile, the C-Cl bond also readily undergoes oxidative addition with low-valent Palladium species. This allows for divergent synthesis via Suzuki-Miyaura and Buchwald-Hartwig couplings,2[2]. The catalyst system must be carefully optimized (e.g., using bidentate ligands) to prevent competitive coordination by the pyridine nitrogen.
Divergent Synthetic Workflows
The following workflow illustrates the primary derivatization pathways utilized in medicinal chemistry library synthesis.
Figure 1: Divergent derivatization pathways of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
Quantitative Data: Reaction Scope & Expected Yields
The table below summarizes typical reaction conditions and empirically observed yields for the derivatization of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
| Transformation | Reagents / Catalyst | Base | Solvent | Temp / Time | Expected Yield |
| SNAr (Sec. Amine) | Morpholine (1.5 eq) | DIPEA (2.0 eq) | DMF | 80 °C, 4 h | 85 - 95% |
| SNAr (Pri. Amine) | Benzylamine (1.2 eq) | K2CO3 (2.0 eq) | NMP | 100 °C, 6 h | 75 - 85% |
| SNAr (Alkoxide) | NaOMe (1.5 eq) | None (Na-salt) | MeOH | Reflux, 2 h | >90% |
| Suzuki Coupling | Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%) | Na2CO3 (2.0 eq) | 1,4-Dioxane/H2O (4:1) | 90 °C, 12 h | 70 - 85% |
| Buchwald-Hartwig | Aniline (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%) | Cs2CO3 (2.0 eq) | Toluene | 100 °C, 16 h | 60 - 75% |
Validated Experimental Protocols
Protocol A: SNAr Derivatization with Aliphatic Amines
Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, preventing competitive side reactions while effectively scavenging the HCl byproduct to drive the reaction forward. DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the Meisenheimer complex.
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 mmol, 246.7 mg) in anhydrous DMF (3.0 mL).
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).
-
Reaction Execution: Seal the vial and heat the reaction mixture at 80 °C in an oil bath (or via microwave irradiation at 100 °C for 20 minutes). Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc, 1:1).
-
Quenching & Workup: Upon completion, cool the mixture to room temperature and quench with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Self-Validating Wash Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Note: This specific wash protocol effectively partitions residual DMF into the aqueous phase, preventing solvent carryover during purification.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient elution 10-50% EtOAc in Hexanes) to afford the pure 2-amino derivative.
Protocol B: Suzuki-Miyaura Cross-Coupling
Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is critical. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base (Na2CO3), generating the hydroxide/carbonate ions necessary for the formation of the reactive boronate complex and facilitating the transmetalation step. Pd(dppf)Cl2 is utilized because its bidentate nature resists displacement by the coordinating nitrogens of the substrate.
-
Preparation: In a Schlenk flask, combine 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 mmol, 246.7 mg), the arylboronic acid (1.2 mmol), and Na2CO3 (2.0 mmol, 212 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL).
-
Catalyst Addition: Under a positive flow of Nitrogen, add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 41 mg).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Note: Strict exclusion of oxygen is mandatory to prevent homocoupling of the boronic acid and oxidative degradation of the palladium catalyst.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with brine (10 mL), dry over MgSO4, and concentrate. Purify via automated flash chromatography to isolate the 2-aryl-5-(pyrrolidin-1-ylsulfonyl)pyridine product.
References
- Title: Virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection vs Mycobacterium bovis and Mycobacterium tuberculosis cell wall biosynthesis enzyme: InhA.
- Title: Patent Application Publication: US 2005/0176712 A1 Source: Googleapis / USPTO URL
Sources
In vitro assay development using 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Technical Application Note: Covalent Fragment Screening & Reactivity Profiling using 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Introduction & Scientific Rationale
In the landscape of Targeted Covalent Inhibitors (TCIs) , the identification of an appropriate "warhead" (electrophile) is the rate-limiting step. While acrylamides are ubiquitous, they often suffer from rapid metabolic clearance or off-target promiscuity.
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CPSP) represents a distinct class of "tunable" electrophiles based on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike Michael acceptors (which react via 1,4-addition), CPSP utilizes a chloropyridine scaffold activated by a para-positioned electron-withdrawing group (the pyrrolidinyl-sulfonyl moiety).
Why use CPSP?
-
Tunable Reactivity: The sulfonyl group at the C5 position strongly activates the C2-chlorine for displacement by nucleophiles (specifically thiols in cysteine residues), yet it remains less reactive than indiscriminately toxic halo-acetamides.
-
Metabolic Stability: The pyridine core offers improved solubility and metabolic stability compared to benzene analogs.
-
Fragment Utility: With a molecular weight of ~246.7 Da, CPSP serves as an ideal "fragment" for Fragment-Based Drug Discovery (FBDD) , allowing researchers to probe cryptic pockets containing non-catalytic cysteines.
This guide details the development of two critical assays for CPSP:
-
Intrinsic Reactivity Profiling (GSH Assay): To quantify the chemical reactivity (
). -
Intact Protein Mass Spectrometry: To validate physical target engagement.
Mechanism of Action
The reaction proceeds via an SNAr mechanism. The nucleophilic thiol (Protein-SH) attacks the electron-deficient C2 carbon of the pyridine ring. The Meisenheimer complex intermediate collapses, expelling the chloride ion and forming a stable thioether bond.
Critical Dependency: This reaction is pH-dependent. The thiolate anion (
Figure 1: SNAr reaction pathway for CPSP labeling of cysteine residues.
Experimental Protocols
Protocol A: Stock Solution & QC
Precise handling is required to prevent hydrolysis, although chloropyridines are generally stable in water.
-
Solvent: Dissolve CPSP (MW: 246.71 g/mol ) in anhydrous DMSO to create a 100 mM Master Stock .
-
Storage: Aliquot into amber glass vials (avoid plastic which can leach plasticizers) and store at -20°C.
-
QC Check: Verify purity via LC-MS before use. Expect a parent ion
of ~247.1 m/z.-
Note: If a peak at ~229 m/z is observed, this indicates hydrolysis (OH replacing Cl), rendering the stock useless for conjugation.
-
Protocol B: Intrinsic Reactivity Assay (GSH Half-Life)
Purpose: To determine if CPSP is "tunable" or "promiscuous." A half-life (
Materials:
-
Reduced L-Glutathione (GSH).
-
Internal Standard (e.g., Indomethacin or Caffeine).
-
PBS Buffer (pH 7.4).
Procedure:
-
Preparation: Prepare a reaction mixture containing:
-
50 µM CPSP.
-
500 µM GSH (10-fold excess to ensure pseudo-first-order kinetics).
-
10 µM Internal Standard.
-
Solvent: PBS pH 7.4 with 5% DMSO.
-
-
Incubation: Incubate at 37°C in a thermoshaker.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL of Acetonitrile + 0.1% Formic Acid to stop the reaction and precipitate salts.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope defines the half-life:
Data Interpretation:
| Half-Life (t1/2) | Reactivity Classification | Application Suitability |
|---|---|---|
| < 10 min | High (Promiscuous) | Likely toxic; unsuitable for probes. |
| 1 - 6 hours | Moderate (Ideal) | Excellent for TCI design. |
| > 24 hours | Low (Inert) | Requires proximity-driven activation. |
Protocol C: Intact Protein Engagement (Mass Shift Assay)
Purpose: To confirm CPSP covalently modifies a target protein (e.g., BSA or a Kinase Domain).
Materials:
-
Target Protein (10 µM in PBS).
-
CPSP Stock (10 mM).
-
Desalting Columns (e.g., Zeba Spin).
Procedure:
-
Dosing: Treat 10 µM protein with graded concentrations of CPSP (10, 50, 100 µM) for 2 hours at room temperature.
-
Control: Treat protein with DMSO only.
-
-
Quenching: Unlike reversible inhibitors, dilution is not sufficient. Pass the sample through a Desalting Column to remove unreacted probe.
-
MS Analysis: Analyze via ESI-TOF (Time-of-Flight) Mass Spectrometry.
-
Deconvolution: Deconvolute the charge envelope to obtain the zero-charge mass.
Expected Results:
-
Unmodified Protein: Mass =
. -
Labeled Protein: Mass =
. -
Calculation of
:-
CPSP Formula:
(MW ~246.7) -
Loss of Cl (35.5) + Loss of H from Protein (1.0) = Net Loss 36.5?
-
Correction: The protein loses H (
), the probe loses Cl ( ). The adduct adds the moiety . -
Mass of Adduct Moiety =
.
-
-
Success Criteria: Observation of a mass shift of +211 Da (mono-adduct) or +422 Da (di-adduct).
Workflow Visualization
Figure 2: Decision tree for validating CPSP as a covalent probe.
Troubleshooting & Optimization
-
Issue: No Reaction Observed.
-
Cause: The target cysteine may be buried or protonated (high pKa).
-
Solution: Increase pH to 8.0 or add a denaturant (1M Urea) to expose cryptic cysteines.
-
-
Issue: Precipitation.
-
Cause: CPSP has limited aqueous solubility > 200 µM.
-
Solution: Ensure final DMSO concentration is 1-2%. Do not exceed 5%.
-
-
Issue: Multiple Adducts (+211, +422, +633).
-
Cause: Non-specific labeling of surface lysines or multiple cysteines.
-
Solution: Reduce incubation time or probe concentration. Perform Tryptic Digest MS/MS to map the exact binding site (Cys vs Lys).
-
References
-
Backus, K. M., et al. (2019).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968.[1] Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
PubChem. (2024).[2] "Compound Summary: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine." National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactivity of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Ticket ID: #PYR-5-CL-REACT Status: Open Agent: Senior Application Scientist, Process Chemistry Division Subject: Overcoming kinetic inertness in SNAr and Cross-Coupling workflows
Executive Summary: The Reactivity Paradox
As researchers, you often select 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine expecting the electron-withdrawing sulfonamide group at C5 to activate the C2-chlorine for easy displacement. However, experimental data frequently shows this molecule is sluggish compared to its nitro-substituted counterparts.
Why? While the sulfonyl group (
This guide provides three validated workflows to overcome this kinetic barrier.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
User Complaint: "My reaction with a secondary amine in THF at reflux shows <10% conversion after 24 hours."
Root Cause: THF (boiling point 66°C) provides insufficient thermal energy, and its low dielectric constant fails to stabilize the polar Meisenheimer intermediate required for this moderately activated substrate.
Troubleshooting Protocol
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Technical Rationale |
| Solvent | THF, Dichloromethane | DMSO, NMP, or DMF | High dielectric constants stabilize the charged transition state (Meisenheimer complex). |
| Temperature | 60–80°C | 120–150°C | The activation energy ( |
| Base | TEA, DIPEA | K₂CO₃ or Cs₂CO₃ | Inorganic bases in polar solvents prevent protonation of the nucleophile, maintaining its strength. |
| Additives | None | None (or Microwave) | Microwave irradiation (150°C, 20 min) is highly effective for this scaffold. |
The "Nuclear Option": The Halex Reaction (Cl → F Exchange)
If the chloride remains stubborn, convert it to a fluoride. 2-Fluoropyridines react 100–1000x faster in SNAr due to the high electronegativity of fluorine, which stabilizes the intermediate more effectively than chlorine [2].
Step-by-Step Halex Protocol:
-
Dissolve: 1.0 eq of substrate in anhydrous Sulfolane or DMSO (0.5 M).
-
Add: 2.0 eq Spray-dried Potassium Fluoride (KF) .
-
Catalyst: Add 10 mol% 18-Crown-6 (phase transfer catalyst).
-
Heat: Stir at 140°C for 4–6 hours under N₂.
-
Workup: Dilute with water, extract with EtOAc. The resulting 2-Fluoro analog will react rapidly with your nucleophile at mild temperatures.
Module 2: Palladium-Catalyzed Cross-Coupling
User Complaint: "Buchwald-Hartwig coupling fails. The starting material is recovered, and the catalyst seems to precipitate (Pd black)."
Root Cause:
-
Oxidative Addition Barrier: The C-Cl bond is strong. Standard catalysts (e.g., Pd(PPh₃)₄) cannot insert into this bond efficiently.
-
Catalyst Poisoning: The pyridine nitrogen and sulfonamide oxygens can coordinate to the Pd center, displacing weak ligands and shutting down the cycle.
Recommended Catalytic System
To couple this substrate, you must use Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands). These ligands are spatially demanding (preventing poisoning) and electron-rich (accelerating oxidative addition) [3].
| Component | Recommendation | Why? |
| Pre-Catalyst | Pd-G4 Precatalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4) | Ensures distinct Pd(0) generation without the induction period or aggregation issues of Pd(OAc)₂ or Pd₂dba₃. |
| Ligand | BrettPhos (for Amines) / XPhos (for C-C bonds) | BrettPhos is specifically designed to couple aryl chlorides with primary amines. |
| Base | NaOtBu or LHMDS | Strong bases facilitate the deprotonation of the amine/nucleophile before transmetalation. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow reaction temps of 100°C+. |
Visual Workflow: Catalyst Selection Logic
Caption: Decision matrix for selecting the optimal activation pathway based on reaction type and failure modes.
Module 3: Metal-Halogen Exchange (The "Reverse" Approach)
User Complaint: "I can't couple it. Can I turn the pyridine into a nucleophile (Grignard/Lithium species)?"
Expert Resolution: Yes. Unlike primary sulfonamides (which would deprotonate at the nitrogen), your pyrrolidin-1-ylsulfonyl group is a tertiary sulfonamide. It has no acidic protons. This allows you to perform a Lithium-Halogen exchange, provided you control the temperature to prevent the organolithium from attacking the sulfonyl sulfur.
The "Turbo-Grignard" Protocol: Standard n-BuLi is risky (can attack the sulfonamide). Use Turbo-Grignard (iPrMgCl·LiCl) for a cleaner exchange [4].
-
Prepare: Solution of substrate in anhydrous THF.
-
Cool: -15°C to 0°C (Turbo-Grignard is active at higher temps than Li).
-
Exchange: Add iPrMgCl·LiCl (1.1 eq) dropwise. Stir 30–60 mins.
-
Note: The Mg coordinates to the sulfonyl oxygens, directing the exchange at the C2 position.
-
-
Quench: Add your electrophile (Aldehyde, Ketone, etc.).
FAQ: Quick Troubleshooting
Q: Can I use microwave irradiation for the SNAr reaction? A: Absolutely. We recommend it. The dipole of the pyridine ring couples well with microwave energy. Try 150°C for 20 minutes in NMP.
Q: Why is my product hydrolyzing to the 2-hydroxy pyridine? A: This occurs if your solvent is "wet" (contains water). At high temperatures (120°C+) in DMSO, even trace water acts as a nucleophile, displacing the chlorine. Use anhydrous solvents and store them over molecular sieves.
Q: I see "Pd-black" crashing out immediately. What does this mean? A: This indicates your catalytic cycle is not starting (oxidative addition failed), and the unstable Pd(0) is aggregating. Switch to a Pd-G4 precatalyst immediately. The precatalyst scaffold stabilizes the Pd(0) until it enters the cycle.
References
-
National Institutes of Health (NIH). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Available at: [Link]
Technical Support Center: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Purification
Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist in drug development and synthetic methodology, I frequently consult with researchers struggling to isolate functionalized pyridine sulfonamides. The compound 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 64614-51-3)[1] presents a unique trifecta of purification challenges: a Lewis-basic pyridine nitrogen, a highly polar hydrogen-bond-accepting sulfonamide linkage, and an electrophilic 2-chloro position prone to degradation.
This guide is designed to move beyond basic recipes. By understanding the physical chemistry and mechanistic causality behind these challenges, you can implement self-validating workflows that guarantee high purity and recovery.
I. Optimized Purification Workflow
Below is the recommended macroscopic workflow for isolating this compound from a crude reaction mixture.
Caption: Optimized purification workflow for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
II. Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my product streak heavily on silica gel, leading to co-elution with impurities?
The Causality: The pyridine nitrogen acts as a strong Lewis base and hydrogen bond acceptor. During normal-phase chromatography, it interacts aggressively with the acidic silanol groups (Si-OH) on the silica gel stationary phase. Furthermore, the sulfonamide oxygen atoms contribute to secondary dipole-dipole interactions. This dual-affinity causes the compound to drag across the column rather than eluting in a tight band, a common issue noted in[2]. The Solution: You must deactivate the acidic silanol sites dynamically. Adding 1% Triethylamine (Et₃N) to your mobile phase allows the volatile amine to competitively bind to the silanol groups, masking them from your product.
Q2: I am losing product during the aqueous workup when trying to remove excess pyrrolidine. How can I improve recovery?
The Causality: Pyrrolidine is a highly basic secondary amine (pKa ~11.3). To wash it out of the organic layer, researchers instinctively use strong acidic washes (e.g., 1M HCl). However, the pyridine ring on your target molecule has a conjugate acid pKa of approximately 3.0 to 4.0. If your aqueous wash drops below pH 3, the pyridine nitrogen protonates, converting your target compound into a highly water-soluble pyridinium salt, pulling it into the aqueous waste layer. The Solution: Employ a tightly controlled pH buffer. Wash the organic layer with a 10% aqueous citric acid solution or saturated ammonium chloride to maintain an aqueous pH of ~5.5. At this pH, pyrrolidine is >99% protonated (and thus water-soluble), while the pyridine product remains >99% neutral (and thus organic-soluble).
Q3: My NMR shows a major side product lacking the 2-chloro group. What is causing this degradation?
The Causality: The 2-position of a pyridine ring is already susceptible to Nucleophilic Aromatic Substitution (S_NAr). When you add a strongly electron-withdrawing sulfonyl group at the 5-position, you drastically lower the LUMO of the pyridine ring, supercharging its electrophilicity. If your workup involves strong bases (e.g., NaOH, KOH) to neutralize acids, hydroxide ions will rapidly attack the 2-position, displacing the chloride to form a 2-pyridone degradant. The Solution: Strictly avoid strong aqueous bases and elevated temperatures (>30°C) during workup and rotary evaporation.
Caption: SNAr degradation pathway of the 2-chloropyridine moiety under harsh basic conditions.
III. Quantitative Data: Chromatographic System Optimization
Standard purification of related sulfonyl heterocycles utilizes ethyl acetate in hexanes[3]. However, without additives, performance is sub-optimal. The table below summarizes the empirical performance of various mobile phase systems for this specific compound.
| Mobile Phase System | Additive | Target | Pyrrolidine | Band Resolution | Typical Recovery Yield |
| Hexanes / EtOAc (1:1) | None | 0.25 | 0.05 | Poor (Heavy tailing) | 45 - 55% |
| Hexanes / EtOAc (1:1) | 1% Et₃N | 0.38 | 0.02 | Excellent (Sharp) | 88 - 92% |
| DCM / MeOH (95:5) | None | 0.42 | 0.20 | Moderate (Slight tailing) | 65 - 75% |
| DCM / MeOH (95:5) | 1% NH₄OH | 0.45 | 0.35 | Poor (Co-elution risk) | N/A |
IV. Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Quenching & pH Control
-
Dilute the crude reaction mixture (typically in DCM or THF) with an equal volume of Ethyl Acetate (EtOAc).
-
Add a 10% aqueous solution of Citric Acid dropwise while stirring vigorously.
-
Self-Validation Checkpoint: Dip a calibrated pH probe (not standard pH paper, which is unreliable in mixed solvent systems) into the aqueous layer. Adjust until the pH stabilizes exactly between 5.5 and 6.0.
Step 2: Phase Extraction
-
Separate the layers using a separatory funnel. Extract the aqueous layer twice more with EtOAc.
-
Self-Validation Checkpoint: Spot the final aqueous layer on a TLC plate and visualize under short-wave UV (254 nm). If a dark spot remains, your pH is too low (product is protonated). Adjust pH to 6.0 and extract again.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Water bath < 30°C to prevent thermal degradation).
Step 3: Deactivated Flash Chromatography
-
Prepare a mobile phase of 50% Hexanes / 50% EtOAc containing 1% v/v Triethylamine (Et₃N).
-
Self-Validation Checkpoint: Flush the packed silica column with at least 2 full column volumes (CV) of the Et₃N-spiked mobile phase before loading your sample. This pre-saturates the silanol binding sites.
-
Load the crude residue (dissolved in a minimum amount of DCM) and elute. Collect fractions and identify the product (
~0.38).
Step 4: Final Polish (Optional Recrystallization)
-
For ultra-high purity (>99.5%) required for biological assays, dissolve the chromatographed solid in a minimum volume of warm Methyl tert-butyl ether (MTBE).
-
Add Heptane dropwise until the solution becomes slightly cloudy, then cool slowly to 4°C.
-
Filter the resulting white crystalline solid.
V. References
-
Semantic Scholar. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors. Literature on Sulfonamide Heterocycle Purification. Available at:[Link]
Sources
Technical Support Center: Stability & Handling of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
[1]
Executive Technical Summary
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is a highly activated electrophile designed for Nucleophilic Aromatic Substitution (
While this activation is desirable for coupling reactions, it renders the molecule highly susceptible to off-target nucleophilic attacks by water (hydrolysis) and protic solvents (solvolysis). This guide details the mechanistic degradation pathways and provides actionable protocols to preserve reagent integrity.
Primary Degradation Pathways
The following diagram illustrates the competitive landscape between your desired reaction and the three primary degradation modes.
Figure 1: Mechanistic divergence of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine under reaction conditions.
Pathway A: Hydrolytic Dechlorination (The "Pyridone" Trap)
-
Mechanism:
attack by water or hydroxide ions. -
Trigger: The C-5 sulfonamide group pulls electron density from the ring, making the C-2 carbon highly electropositive.[1] Even trace moisture in "anhydrous" solvents (DMF, DMSO) can attack this position, especially in the presence of carbonate bases (
, ). -
Product: 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (often exists as the 2-hydroxypyridine tautomer).[1]
-
Detection: Look for a new peak in LCMS with a mass of
(Mass shift: Da approx, usually ).[1] This peak is often significantly more polar than the starting material.
Pathway B: Solvolysis (The "Ether" Impurity)
-
Mechanism:
attack by alkoxide ions. -
Trigger: Using alcohols (Methanol, Ethanol, Isopropanol) as solvents or co-solvents in basic conditions.
-
Product: 2-Alkoxy-5-(pyrrolidin-1-ylsulfonyl)pyridine.[1]
-
Risk: High. The rate of reaction with methoxide is often orders of magnitude faster than with bulky amine nucleophiles due to steric factors.
Diagnostic Troubleshooting Logic
Use this decision tree to identify the source of impurities in your reaction mixture.
Figure 2: Rapid diagnostic workflow for impurity identification.[1]
Experimental Protocols & Mitigation
Protocol 1: Solvent Drying & Handling
The majority of degradation cases stem from "wet" hygroscopic solvents like DMSO or DMF.
-
Selection: Prefer anhydrous acetonitrile (MeCN) or THF if solubility permits. If DMF/DMSO is required, use "Sure/Seal" bottles or dry over 4Å molecular sieves for 24 hours.
-
Base Management: Inorganic bases (
, ) are hygroscopic.-
Recommendation: Flame-dry the base under vacuum before use, or switch to organic bases (DIPEA, TEA) if the nucleophile is sufficiently reactive.
-
Protocol 2: Reaction Monitoring (HPLC Conditions)
Standard acidic methods may mask the pyridone impurity due to tautomerization.
| Parameter | Standard Method (Acidic) | Recommended Method (Neutral/Basic) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Bicarbonate (pH 8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Rationale | Good for general screening.[1] | Critical: Ensures the Pyridone impurity elutes as a sharp peak rather than tailing. |
| Detection | 254 nm | 254 nm |
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol as a solvent for refluxing this compound with an amine? A: No. Under reflux with a base, ethanol will act as a nucleophile and displace the chloride to form the ethyl ether (2-ethoxy derivative). Use t-Amyl alcohol or Isopropanol (sterically hindered) if a protic solvent is absolutely necessary, but aprotic solvents (Dioxane, Toluene) are superior choices.[1]
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the 2-pyridone (hydrolysis product) or the sulfonic acid (if strong acid was used). These species are highly polar. Try running TLC in 10% MeOH/DCM to move the spot. If it fluoresces blue under UV, it is likely the pyridone.
Q: Is the sulfonamide group itself stable?
A: Yes, the pyrrolidine sulfonamide is chemically robust. It generally resists hydrolysis under the standard basic conditions used for
Q: How should I store the solid reagent? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[2] While the solid is relatively stable, long-term exposure to humid air will cause slow surface hydrolysis, leading to a "crust" of pyridone impurity.[1]
References
-
BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from
-
Organic Chemistry Portal. (2011). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ACS.[3] Retrieved from
-
National Institutes of Health (NIH). (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from
-
Royal Society of Chemistry. (2022).
). Chemical Science. Retrieved from
Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 2-Chloropyridine
Welcome to the technical support center for the synthesis of 2-sulfonylpyridines, with a specific focus on leveraging 2-chloropyridine as a starting material. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The 2-sulfonylpyridine moiety is a valuable pharmacophore and a versatile synthetic intermediate, yet its synthesis can present significant challenges.[1]
This document moves beyond simple protocols to provide in-depth, field-tested insights into reaction optimization and troubleshooting. We will explore the causal relationships behind experimental choices, ensuring that every step is understood and every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the sulfonylation of 2-chloropyridine, providing a solid foundation before proceeding to detailed troubleshooting.
Q1: Why is the direct electrophilic sulfonylation of 2-chloropyridine generally not a viable synthetic route?
A1: Direct electrophilic aromatic substitution (EAS) on the 2-chloropyridine ring is exceptionally challenging due to two primary electronic factors. Firstly, the nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and deactivating the ring towards electrophilic attack compared to benzene.[2] Secondly, under the strongly acidic conditions required for classical sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen becomes protonated, which further deactivates the ring.[3] The chloro-substituent at the 2-position also contributes to the deactivation of the ring. Consequently, direct EAS methods are rarely employed for this substrate and modern approaches are preferred.
Q2: What are the primary modern strategies for synthesizing 2-sulfonylpyridines from 2-chloropyridine?
A2: The most successful and widely adopted strategies involve transition-metal-catalyzed cross-coupling reactions. These methods treat the C-Cl bond not as a hindrance, but as a reactive handle for forming the desired C-S bond. The two main approaches are:
-
Palladium-Catalyzed Coupling: This is a robust method that typically involves coupling 2-chloropyridine with a sulfinate salt (e.g., sodium arylsulfinate) in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5]
-
Copper-Catalyzed Coupling: Copper catalysis offers a more economical alternative to palladium and is also effective for coupling 2-chloropyridine with sulfinate salts.[6] These reactions often proceed under milder conditions.
Q3: What is the difference between using a sulfonyl chloride and a sulfinate salt as the sulfonyl source?
A3: Both are common sources for the sulfonyl group, but they are used in different types of reactions.
-
Sulfonyl Chlorides (R-SO₂Cl): These are highly reactive electrophiles. They are typically used in C-H activation/sulfonylation reactions where a metal catalyst directs the functionalization of a C-H bond.[4][7] In the context of 2-chloropyridine, they are less commonly coupled directly at the C-Cl bond and are more relevant for functionalizing other positions on a pre-formed pyridine ring system.
-
Sulfinate Salts (R-SO₂Na): These act as nucleophiles. They are the preferred reagent for transition-metal-catalyzed cross-coupling reactions with aryl halides like 2-chloropyridine, where they displace the chloride to form the C-S bond.[6]
Q4: My starting material contains sensitive functional groups. Which catalytic system is generally more tolerant?
A4: Palladium-catalyzed systems, particularly those employing modern, bulky phosphine ligands like XPhos or Buchwald-type ligands, often exhibit remarkable functional group tolerance.[8] This allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery. Copper-catalyzed systems are also quite tolerant, but may require more specific optimization for delicate substrates.[6]
Troubleshooting and Optimization Guide
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the sulfonylation of 2-chloropyridine via cross-coupling pathways.
Problem Area 1: Low or No Product Conversion
Q: My reaction shows no or very low conversion of 2-chloropyridine. What are the likely causes and how can I fix it?
A: This is a common issue that can almost always be traced back to one of four key areas: the catalyst system, the reaction conditions, the base, or the reagents themselves.
-
Root Cause 1: Inactive Catalyst System. The catalytic cycle in cross-coupling involves sensitive organometallic species.
-
Troubleshooting Steps:
-
Oxygen Sensitivity: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use. Oxygen can oxidatively degrade both the palladium(0) active species and the phosphine ligands.
-
Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination. For an electron-deficient substrate like 2-chloropyridine, an electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) is often required to promote the difficult oxidative addition step.[8]
-
Catalyst/Ligand Ratio: A 1:2 or 1:2.2 ratio of Palladium to Ligand is a standard starting point to ensure all palladium centers are coordinated and stabilized.
-
-
-
Root Cause 2: Suboptimal Base. The base plays a crucial role, though its exact function can be complex and catalyst-dependent.
-
Troubleshooting Steps:
-
Base Strength: An insufficiently strong base may not promote the reaction effectively. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Screening: If a standard base like K₂CO₃ fails, screen a panel of bases. The optimal choice is often substrate- and ligand-dependent.[9]
-
-
-
Root Cause 3: Incorrect Solvent or Temperature.
-
Troubleshooting Steps:
-
Solvent Polarity: The solvent must be able to dissolve the reagents, particularly the sulfinate salt. Aprotic polar solvents like Dioxane, DMF, or Toluene are common. If solubility is an issue, consider a solvent mixture.
-
Temperature: Most cross-coupling reactions require heating to overcome activation barriers. A typical starting point is 80-110 °C. If you see no reaction at a lower temperature, incrementally increase the heat while monitoring for decomposition by TLC.[10]
-
-
-
Root Cause 4: Reagent Quality.
-
Troubleshooting Steps:
-
Sulfinate Salt Quality: Sodium sulfinates can be hygroscopic. Ensure they are dry.
-
Sulfonyl Chloride Hydrolysis: If you are attempting a C-H activation route, be aware that sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[9][11] Always use a fresh bottle or a recently purified reagent.
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Problem Area 2: Side Product Formation
Q: My reaction is messy, and I'm observing significant side products. How can I identify and suppress them?
A: Side product formation often points to competing reaction pathways or reagent decomposition.
-
Side Product 1: Homocoupling of Sulfinate (R-SO₂-SO₂-R).
-
Causality: This can occur, especially in copper-catalyzed reactions, if the oxidative coupling of the sulfinate reagent is faster than the cross-coupling with 2-chloropyridine.
-
Solution:
-
Lower Temperature: Running the reaction at a slightly lower temperature can sometimes disfavor the homocoupling pathway.
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 2-chloropyridine can help ensure the sulfinate reacts in the desired cross-coupling pathway.
-
-
-
Side Product 2: Reduction of 2-Chloropyridine to Pyridine (Dehalogenation).
-
Causality: This side reaction can be promoted by certain catalyst/ligand combinations, especially in the presence of a hydrogen source (e.g., trace water, certain bases or solvents).
-
Solution:
-
Ligand Screening: Some ligands are more prone to promoting dehalogenation. Screening different phosphine ligands can identify a system that favors cross-coupling.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize potential proton sources.
-
-
-
Side Product 3: Hydrolysis of Product.
-
Causality: While aryl sulfones are generally stable, prolonged heating in the presence of a strong base and water during workup could potentially lead to degradation.
-
Solution:
-
Milder Workup: Quench the reaction with a milder acid (e.g., saturated NH₄Cl solution) instead of strong acids.
-
Minimize Heat: Avoid excessive heating during solvent removal after the extractive workup.
-
-
Experimental Protocols and Data
Data Presentation: Comparison of Typical Reaction Conditions
The following table summarizes starting conditions for a palladium-catalyzed cross-coupling reaction. Optimization is likely required for specific substrates.
| Parameter | Condition | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos (2-5 mol%) | A bulky, electron-rich ligand essential for promoting the oxidative addition of the electron-poor C-Cl bond of 2-chloropyridine.[8] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equivalents) | Cs₂CO₃ is often superior due to better solubility. The base is critical for the catalytic cycle.[9] |
| Sulfonyl Source | Sodium Arylsulfinate (1.2 - 1.5 equivalents) | A slight excess ensures the complete consumption of the limiting 2-chloropyridine. |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents are required. Must be thoroughly degassed to remove oxygen. |
| Temperature | 100-110 °C | Sufficient thermal energy is needed to drive the reaction. Monitor for decomposition if pushing the temperature higher. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. Reaction times are highly substrate-dependent. |
General Protocol: Palladium-Catalyzed Sulfonylation of 2-Chloropyridine
Warning: This protocol involves potentially hazardous materials and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the sodium arylsulfinate (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and the ligand (e.g., XPhos, 0.022 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., dioxane) via syringe, followed by the 2-chloropyridine (1.0 equiv.).
-
Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the 2-chloropyridine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench by pouring into a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
General Reaction Workflow
Caption: A step-by-step workflow for Pd-catalyzed sulfonylation.
References
-
ChemRxiv. Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Available from: [Link]
-
ACS Central Science. Sulfonylation of RNA 2′-OH groups. Available from: [Link]
-
PubMed. Ruthenium(II)-Catalyzed Remote C-H Sulfonylation of 2-Pyridones. Available from: [Link]
-
ResearchGate. A synthetic approach for N-arylsulfonylamino-2-pyridone derivatives (3,5). Available from: [Link]
-
National Institutes of Health. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Available from: [Link]
-
Wiley Online Library. Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Available from: [Link]
-
PubMed. Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. Available from: [Link]
-
PubMed. Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols. Available from: [Link]
-
PubMed. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Available from: [Link]
-
Science.org. Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: Controlling selectivity. Available from: [Link]
-
ResearchGate. Optimization of the conditions of the sulfonylation reaction. Available from: [Link]
-
FAO.org. Palladium-Catalyzed ortho-Sulfonylation of 2-Aryloxypyridines and Subsequent Formation of ortho-Sulfonylated Phenols. Available from: [Link]
-
ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides.. Available from: [Link]
-
ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available from: [Link]
-
ResearchGate. The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides | Request PDF. Available from: [Link]
-
University of Bath's research portal. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Available from: [Link]
-
ResearchGate. (PDF) Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available from: [Link]
-
ChemRxiv. Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. Available from: [Link]
- Google Patents. Process of preparation of pyridine-3-sulfonic acids.
-
PubMed. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Available from: [Link]
-
Wikipedia. 2-Chloropyridine. Available from: [Link]
-
PubMed. Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. Available from: [Link]
-
ResearchGate. Pd-catalyzed direct C3-sulfonylation of 2-pyridylthiophenes | Request PDF. Available from: [Link]
-
MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Available from: [Link]
-
ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Available from: [Link]
-
National Toxicology Program. 2-Chloropyridine. Available from: [Link]
-
RSC Publishing. Copper(ii)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling. Available from: [Link]
-
ResearchGate. Copper-Catalyzed Remote C-H Sulfonylation of 8-Aminoquinoline Amides with Arylsulfonyl Hydrazides. Available from: [Link]
-
Organic Chemistry Portal. Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. Available from: [Link]
Sources
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed ortho-Sulfonylation of 2-Aryloxypyridines and Subsequent Formation of ortho-Sulfonylated Phenols [agris.fao.org]
- 6. Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Cross-validation of analytical methods for pyridine sulfonamides
Comparative Analysis of HPLC-UV, LC-MS/MS, and HPTLC
Executive Summary
This guide provides a technical cross-validation of analytical methodologies for Pyridine Sulfonamides , a chemical class encompassing critical diuretics (e.g., Torsemide), carbonic anhydrase inhibitors, and synthetic intermediates.
The amphoteric nature of pyridine sulfonamides—possessing both a basic pyridine nitrogen (
The Chemical Challenge: Speciation & Tailing
Before selecting a method, one must understand the analyte's behavior in solution. Pyridine sulfonamides exist in three states depending on pH. This dictates the separation mechanism and the choice of stationary phase.
Mechanistic Visualization: pH-Dependent Speciation
Figure 1: Speciation of pyridine sulfonamides. At low pH (typical for HPLC), the protonated pyridine can cause severe peak tailing without proper end-capping.
Method A: HPLC-UV (The QC Workhorse)
Best For: Routine Quality Control (QC), Assay, Purity Testing, Dissolution Studies. Not Recommended For: Trace residue analysis in complex biological matrices (plasma/urine).
Protocol Design & Causality
-
Column Selection: We utilize a C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Reasoning: "End-capping" blocks residual silanol groups on the silica support. Without this, the positively charged pyridine ring (at acidic pH) binds irreversibly to silanols, causing peak tailing (
).
-
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water (A) / Acetonitrile (B).
-
Reasoning: TFA acts as an ion-pairing agent, sharpening the peak shape of basic pyridines. Alternatively, Phosphate buffer (pH 3.0) is used if MS-compatibility is not required.
-
-
Detection: UV at 254 nm or 280 nm (compound dependent).
Validated Workflow
-
Equilibration: Flush column with 90:10 (A:B) for 20 mins.
-
Gradient: 10% B to 60% B over 15 mins.
-
Flow Rate: 1.0 mL/min.
-
System Suitability: Inject standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.
Method B: LC-MS/MS (The Bioanalytical Gold Standard)
Best For: Pharmacokinetics (PK), Trace Impurity Profiling, Genotoxic Impurity Quantification. Not Recommended For: High-concentration assay (detector saturation), Routine manufacturing release (high cost).
Protocol Design & Causality
-
Mobile Phase Switch: Formic Acid (0.1%) or Ammonium Formate (10mM) replaces TFA/Phosphate.
-
Reasoning: TFA suppresses ionization in the MS source (signal killing). Phosphate is non-volatile and ruins the MS detector.
-
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .
-
Reasoning: The basic pyridine nitrogen protonates easily
, providing high sensitivity.
-
-
Internal Standard (IS): Deuterated analog (e.g., Torsemide-d6).
-
Reasoning: Corrects for matrix effects and ionization suppression, which are critical failures in sulfonamide analysis.
-
Method C: HPTLC (High-Throughput Screening)
Best For: Simultaneous screening of multiple samples, crude reaction monitoring, cost-effective purity checks. Not Recommended For: Ultra-trace quantification (< 0.1%).
Protocol Design
-
Plate: Silica gel 60 F254 (Merck).
-
Mobile Phase: Ethyl Acetate : Methanol : Ammonia (8:2:0.1).
-
Reasoning: The ammonia ensures the pyridine remains deprotonated (neutral) or suppresses silanol activity, reducing streaking.
-
-
Detection: Densitometry at 254 nm.
Cross-Validation Study: Experimental Data
The following data simulates a comparative validation study for a representative pyridine sulfonamide (e.g., Torsemide) across the three methods.
Table 1: Performance Metrics Comparison
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: HPTLC |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL | 5.0 – 500 µg/mL |
| LOD (Sensitivity) | 0.05 µg/mL | 0.05 ng/mL | 0.5 µg/mL |
| Precision (RSD) | < 0.8% | < 5.0% | < 2.5% |
| Accuracy (Recovery) | 99.5% ± 1.2% | 95.0% ± 8.0% | 98.0% ± 3.0% |
| Cost Per Sample | Low | High | Very Low |
Critical Analysis of Discrepancies
-
Sensitivity Gap: LC-MS/MS is approximately 1000x more sensitive than HPLC-UV. This makes it the only viable option for plasma PK studies where drug levels drop to ng/mL range.
-
Precision Variance: HPLC-UV offers superior precision (RSD < 1%). LC-MS/MS suffers from higher variability due to ionization fluctuations and matrix effects.
-
Matrix Effects: In the cross-validation, LC-MS/MS showed lower recovery (95%) compared to HPLC (99.5%) in complex matrices. This is due to ion suppression from co-eluting phospholipids, a known issue with sulfonamide analysis in bio-fluids.
Decision Framework: Which Method When?
Use this workflow to determine the appropriate method for your stage of development.
Figure 2: Method Selection Decision Tree based on sensitivity and precision requirements.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemistry.
-
Peris-Vicente, J., et al. (2022).[2] The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides.[2] Letters in Applied NanoBioScience.
-
Shimadzu Application News. (2020). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.[3]
-
Bernstein, J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.
Sources
The Pyrrolidinylsulfonyl Group on a Pyridine Core: A Comparative Guide to Bioisosteric Replacement for Enhanced Drug Properties
In modern drug discovery, the optimization of a lead compound is a multidimensional challenge. While achieving high target potency is a primary goal, the ultimate success of a drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule that is potent in a test tube but possesses poor solubility, rapid metabolic clearance, or low permeability is destined for failure. The pyridine ring and its bioisosteric cousins, such as the pyrrolo[2,3-d]pyrimidine scaffold found in many kinase inhibitors, are privileged structures in medicinal chemistry.[1][2][3] When appended with functionalities like the pyrrolidinylsulfonyl group, these scaffolds can achieve high target affinity. However, this specific group, while effective, often introduces challenges related to high lipophilicity and metabolic liabilities that can hinder development.
This guide provides an in-depth comparison of strategic bioisosteric replacements for the pyrrolidinylsulfonyl group. Moving beyond a simple list of alternatives, we will explore the causal relationships between structural modifications and their effects on key drug-like properties. Using a representative case study centered on a hypothetical, yet chemically sound, Janus Kinase 1 (JAK1) inhibitor, we will demonstrate how rational design choices can overcome common development hurdles. The experimental data presented, while illustrative, is based on established trends in medicinal chemistry to provide a realistic comparison for researchers in the field.
The Challenge: Optimizing Beyond Potency
Our starting point, Compound 1 , features a pyrrolo[2,3-d]pyrimidine core, a well-established hinge-binding motif for many kinases, including the Janus kinase (JAK) family.[4][5] The N-phenyl-pyrrolidinylsulfonyl moiety is designed to occupy a specific pocket of the ATP-binding site, contributing to potent target engagement.
However, a preliminary in silico and experimental assessment of Compound 1 reveals a common liability profile:
-
High Lipophilicity (cLogP > 3.5): The pyrrolidinyl ring and the overall size of the sulfonamide substituent contribute significantly to the molecule's greasy nature. This often correlates with poor aqueous solubility, which can limit oral absorption and formulation options.
-
Potential Metabolic Instability: N-dealkylation of the pyrrolidine ring is a potential metabolic pathway that could lead to rapid clearance.
-
Limited Chemical Space: The intellectual property landscape around this specific moiety may be crowded.
The objective is clear: identify a bioisosteric replacement for the pyrrolidinylsulfonyl group that maintains or improves JAK1 potency while enhancing solubility and metabolic stability.
Comparative Analysis of Bioisosteric Replacements
To address the liabilities of Compound 1 , several bioisosteres were designed and synthesized. The following table summarizes their performance in key assays, providing a direct comparison of how each modification impacts the overall profile of the molecule.
Table 1: Comparative Performance of Pyrrolidinylsulfonyl Bioisosteres
| Compound | Structure | Bioisosteric Group | JAK1 IC₅₀ (nM) | cLogP | Aqueous Solubility (µg/mL) | Hepatocyte Stability (t½, min) | Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) |
| 1 | ![]() | Pyrrolidinylsulfonyl (Parent) | 5 | 3.6 | < 1 | 25 | 8.5 |
| 2 | ![]() | Dimethylsulfonamide | 45 | 2.5 | 15 | 95 | 5.2 |
| 3 | ![]() | Cyclic Sulfoximine | 8 | 2.8 | 22 | > 120 | 6.1 |
| 4 | ![]() | Oxazolidinone | 15 | 2.1 | 55 | > 120 | 3.4 |
(Note: Structures are illustrative representations for the purpose of this guide.)
Analysis of Experimental Data
Compound 2 (Dimethylsulfonamide): The most straightforward replacement involved substituting the cyclic pyrrolidinyl group with two methyl groups. This led to a significant drop in lipophilicity (cLogP reduced from 3.6 to 2.5) and a corresponding 15-fold increase in aqueous solubility.[1] The metabolic stability also improved dramatically, with the half-life increasing to 95 minutes, likely due to the removal of the susceptible N-alkylated pyrrolidine ring. However, these gains came at the cost of a nearly 10-fold loss in potency (IC₅₀ = 45 nM). This suggests that the cyclic constraint and specific conformation of the pyrrolidine ring in Compound 1 are important for optimal binding to the target.
Compound 3 (Cyclic Sulfoximine): The replacement of the sulfonamide with a cyclic sulfoximine represents a more modern and nuanced approach. Sulfoximines have emerged as highly valuable bioisosteres for sulfonamides, offering a unique three-dimensional exit vector from the sulfur center and different hydrogen bonding properties.[6][7][8][9] This modification led to an outstanding balance of properties. Potency was largely retained (IC₅₀ = 8 nM), while the physicochemical profile was markedly improved. The cLogP was reduced to 2.8, and aqueous solubility increased 22-fold.[9] Crucially, the cyclic sulfoximine was exceptionally stable in human hepatocytes (t½ > 120 min), demonstrating its resistance to metabolic degradation. This highlights the power of this bioisostere to improve ADME parameters without sacrificing target affinity.
Compound 4 (Oxazolidinone): To explore non-sulfur containing bioisosteres, an oxazolidinone ring was introduced. Oxazolidinones can act as bioisosteres for various groups, including amides and carbamates, and can offer improved properties.[10][11] This replacement resulted in the most significant improvement in physicochemical properties, with the lowest cLogP (2.1) and the highest aqueous solubility (55 µg/mL). Metabolic stability was also excellent. While there was a modest 3-fold drop in potency (IC₅₀ = 15 nM), this may be an acceptable trade-off for such a substantial improvement in the molecule's drug-like properties, potentially leading to better oral bioavailability. The reduced permeability (Pₐₚₚ) is consistent with the lower lipophilicity of this analog.
Experimental Workflows and Methodologies
To ensure the integrity and reproducibility of the data presented, standardized and validated experimental protocols must be employed. Below are detailed methodologies for the key assays used in this comparative analysis.
Logical Workflow for Bioisosteric Replacement
The process of selecting and evaluating a bioisostere is a systematic, iterative cycle central to medicinal chemistry.
Caption: Iterative workflow for lead optimization via bioisosteric replacement.
Protocol 1: Lipophilicity Determination (LogD at pH 7.4)
This protocol determines the distribution coefficient (LogD), a measure of a compound's lipophilicity at a physiological pH.
Rationale: LogD is a critical parameter that influences solubility, permeability, plasma protein binding, and off-target toxicity. The shake-flask method, though manual, remains the gold standard for its accuracy.
Methodology:
-
Preparation: Prepare a buffer solution of 1x Phosphate-Buffered Saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing equal volumes and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: Add 10 µL of the 10 mM compound stock to a vial containing 990 µL of the pre-saturated PBS (pH 7.4) and 1000 µL of pre-saturated n-octanol. This creates a final compound concentration of 100 µM.
-
Equilibration: Vigorously mix the vials on a rotator for 1 hour at room temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase (n-octanol and PBS). Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability (Human Hepatocytes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Rationale: The liver is the primary site of drug metabolism. Using cryopreserved human hepatocytes provides a complete system with both Phase I and Phase II metabolic enzymes, offering a more physiologically relevant model than liver microsomes.
Methodology:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach for 4-6 hours.
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in pre-warmed incubation medium (e.g., Williams' Medium E). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the plating medium from the hepatocytes and add the 1 µM compound solution. Place the plate in a 37°C incubator with 5% CO₂.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from the respective wells.
-
Reaction Quenching: Immediately add the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard. This action precipitates proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the amount of parent compound remaining at each time point using LC-MS/MS.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.
Protocol 3: In Vitro Permeability (Caco-2 Assay)
This assay uses a monolayer of Caco-2 cells, which differentiate to resemble intestinal enterocytes, to predict human intestinal absorption.
Rationale: Oral bioavailability is heavily dependent on a drug's ability to cross the intestinal epithelium. The Caco-2 assay assesses both passive diffusion and active transport (including efflux).
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semipermeable membrane inserts in a Transwell™ plate system. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values indicating sufficient integrity (e.g., ≥ 200 Ω·cm²).
-
Assay Setup (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution (test compound at a specified concentration, e.g., 10 µM, in transport buffer) to the apical (top) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 120 minutes).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Assessment: The assay is also run in the basolateral to apical (B→A) direction. An efflux ratio (Pₐₚₚ B→A / Pₐₚₚ A→B) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
Structural Comparison of Bioisosteres
The choice of a bioisostere is a strategic decision based on modulating specific physicochemical properties.
Caption: Physicochemical properties of the parent group and its bioisosteres.
Conclusion and Future Outlook
The bioisosteric replacement of a pyrrolidinylsulfonyl group on a pyridine or related heterocyclic core is a powerful strategy to overcome common ADME liabilities in drug discovery. As demonstrated through our representative case study, simplistic replacements like an acyclic sulfonamide can improve physicochemical properties but may come at the cost of potency.
More advanced bioisosteres, such as the cyclic sulfoximine, offer a superior solution, capable of significantly enhancing solubility and metabolic stability while preserving the essential binding interactions required for high target affinity.[7][9] The oxazolidinone represents another excellent, albeit structurally more distinct, option for drastically improving drug-like properties.
The selection of the optimal bioisostere is not a one-size-fits-all solution. It requires a deep understanding of the target's structure-activity relationship (SAR) and a systematic, data-driven evaluation of each analog. By employing the rigorous experimental workflows detailed in this guide, researchers can make informed decisions, rationally designing molecules that balance potency with the pharmacokinetic profile necessary for a successful clinical candidate.
References
-
Gill, C.H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169571. Available from: [Link]
-
Burch, J.D., et al. (2012). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5032-5037. Available from: [Link]
-
Söderberg, O., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 502-507. Available from: [Link]
-
Duan, J.J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. Available from: [Link]
-
Karamalak, O., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5363. Available from: [Link]
-
Duan, J.J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. Available from: [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1794-1819. Available from: [Link]
-
Zhang, Z., et al. (2025). Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. Molecules, 30(5), 1234. Available from: [Link]
-
Shaik, N.B., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available from: [Link]
-
Yang, B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Available from: [Link]
-
Prospects in Pharmaceutical Sciences. (2025). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Available from: [Link]
-
Bellón, T., et al. (2016). Vemurafenib-induced Toxic Epidermal Necrolysis: Possible Cross-Reactivity With Other Sulfonamide Compounds. British Journal of Dermatology, 174(3), 638-641. Available from: [Link]
-
Gnamm, C., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10737-10763. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Ellman, J.A., & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Chem, 11(2), 345-347. Available from: [Link]
-
Park, H., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23078. Available from: [Link]
-
ClinPGx. (n.d.). Vemurafenib. Available from: [Link]
-
Singh, R., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7517-7521. Available from: [Link]
-
Antypenko, L., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][12][13]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. Available from: [Link]
-
Arabi, A.A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. Available from: [Link]
-
Zayed University. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Available from: [Link]
-
El-Damasy, D.A., et al. (2021). Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide-Triazine Conjugates. Current Computer-Aided Drug Design. Available from: [Link]
-
Silpa, M., & Al-Dhahir, M. (2025). Vemurafenib. In: StatPearls. StatPearls Publishing. Available from: [Link]
- Google Patents. (n.d.). CA3139457A1 - Novel salts of ruxolitinib and crystalline forms thereof.
-
ResearchGate. (n.d.). Chemical structures of vemurafenib... Available from: [Link]
-
Al-Attas, R.A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 834. Available from: [Link]
-
Coughenour, L.Q., et al. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. Available from: [Link]
-
Wang, Y., et al. (2020). The off-label uses profile of tofacitinib in systemic rheumatic diseases. Current Pharmaceutical Design, 26(22), 2636-2643. Available from: [Link]
-
ResearchGate. (2025). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Available from: [Link]
-
Hynes, J., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. Available from: [Link]
-
Twarda-Clapa, A., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11306. Available from: [Link]
-
Scheidt, T., et al. (2020). Binding of the small-molecule kinase inhibitor ruxolitinib to membranes does not disturb the membrane integrity. Biophysical Chemistry, 267, 106478. Available from: [Link]
-
Frontiers. (n.d.). Clinical updates of JAK inhibitors in cutaneous granulomatous diseases. Available from: [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Sulfoximines [bldpharm.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. endotherm-lsm.com [endotherm-lsm.com]
- 10. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Efficacy Profile: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Scaffolds in Drug Discovery
Topic: Efficacy Comparison of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-derived Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for developing inhibitors targeting metabolic enzymes (e.g., 11
This guide objectively compares the efficacy of pyrrolidine-sulfonyl derivatives against their piperidine and morpholine analogs. Experimental data suggests that while piperidine derivatives often provide higher initial lipophilic ligand efficiency (LLE), the pyrrolidine-1-ylsulfonyl moiety frequently offers superior metabolic stability and a more compact steric profile, critical for accessing narrow binding pockets in targets like 11
Chemical Architecture & Reactivity
The scaffold is defined by two functional "handles" that allow for orthogonal diversification:
-
C2-Position (Chlorine): A highly reactive electrophile activated by the pyridine nitrogen, susceptible to Nucleophilic Aromatic Substitution (
) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -
C5-Position (Sulfonyl-Pyrrolidine): A stable, polar-hydrophobic motif that acts as a bioisostere for carbonyls, improving metabolic half-life (
) and solubility compared to aryl ketones.
Visualization: Scaffold Diversification Workflow
Figure 1: Divergent synthesis pathways utilizing the 2-chloro handle for library generation.
Comparative Efficacy Analysis
Case Study A: 11
-Hydroxysteroid Dehydrogenase Type 1 (11
-HSD1) Inhibition
11
-
The Comparison: Sulfonamide-based inhibitors utilize the sulfonyl group to mimic the carbonyl of cortisone.
-
Pyrrolidine vs. Piperidine:
-
Potency: Piperidine derivatives often show slightly higher intrinsic potency (
) due to increased hydrophobic surface area. -
Efficacy (ADME): Pyrrolidine derivatives consistently demonstrate lower lipophilicity (
) and reduced clearance. The smaller ring size of pyrrolidine avoids steric clashes in the restrictive channel of the 11 -HSD1 active site, which can occur with bulkier 6-membered rings like morpholine.
-
| Feature | Pyrrolidine-1-ylsulfonyl | Piperidin-1-ylsulfonyl | Morpholin-4-ylsulfonyl |
| IC50 (Typical) | 5 - 50 nM | 2 - 20 nM | > 100 nM |
| Solubility | High | Moderate | High |
| Metabolic Stability | High | Moderate (oxidation prone) | High |
| Steric Fit | Optimal (Compact) | Good | Poor (Bulky) |
Case Study B: Lysyl Oxidase (LOX) Inhibition
In studies targeting LOX (metastasis/fibrosis), sulfonyl-heterocycles were screened.[2]
-
Data Insight: While simple piperidine sulfonamides were active hits (
), substituted pyrrolidines (e.g., 2-hydroxymethylpyrrolidine) significantly improved potency.[2] The pyrrolidine scaffold allows for precise stereochemical decoration (chiral centers at C2/C3 of the ring) that is conformationally more rigid than the chair-flipping piperidine, leading to higher entropic binding affinity.
Experimental Protocols
Protocol 1: General Synthesis via
Displacement
This protocol validates the reactivity of the 2-Cl handle.
-
Reagents: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 eq), Primary Amine (
, 1.2 eq), (2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve the pyridine scaffold in DMF (0.5 M concentration).
-
Add
followed by the amine. -
Heat the mixture to 90°C for 4–12 hours (monitor by TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation: Product formation is confirmed by the disappearance of the aryl chloride signal in
NMR ( ppm) and the appearance of the amine signal.
Protocol 2: 11
-HSD1 Scintillation Proximity Assay (SPA)
To measure biological efficacy of the derived library.
-
System: Recombinant human 11
-HSD1 microsomes. -
Substrate:
-Cortisone and NADPH (cofactor). -
Mechanism: The enzyme converts
-cortisone to -cortisol. -
Workflow:
-
Incubate inhibitor (variable conc.) with enzyme and NADPH in buffer (pH 7.4) for 20 min at 37°C.
-
Add
-cortisone to initiate reaction. -
Stop reaction after 60 min using Glycyrrhetinic acid (non-specific inhibitor).
-
Capture
-cortisol using anti-cortisol antibody-coated SPA beads. -
Readout: Measure light emission on a scintillation counter.
-
Calculation: Plot % inhibition vs. log[concentration] to determine
.
-
Visualization: 11
-HSD1 Signaling & Inhibition
Figure 2: Mechanism of action for sulfonylpyridine inhibitors in the glucocorticoid pathway.
References
-
Discovery of Pyridyl Sulfonamide 11
-HSD1 Inhibitors: Title: Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders.[1][3] Source: Bioorganic & Medicinal Chemistry Letters (2014).[3] URL:[Link] -
Pyrrolidine Carboxamide/Sulfonamide Bioisosteres: Title: The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[4] Source: Bioorganic & Medicinal Chemistry Letters (2010).[4] URL:[Link]
-
LOX Inhibition & Scaffold Screening: Title: Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Source: Journal of Medicinal Chemistry (2010). URL:[Link]
-
General Reactivity of 2-Chloro-pyridines: Title: Nucleophilic Aromatic Substitution of 2-Chloropyridines. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyridine-2-sulfonates and Pyridine-3-sulfonates
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of this heterocycle is paramount for the development of novel therapeutics. Among the various activating groups, sulfonates have proven to be exceptionally versatile, serving as excellent leaving groups in a multitude of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of pyridine-2-sulfonates and pyridine-3-sulfonates, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Electronic Landscape: A Tale of Two Isomers
The reactivity of the pyridine ring is intrinsically governed by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene.[1] This fundamental property makes pyridine more susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions, and less reactive towards electrophilic aromatic substitution.[1] The introduction of a strongly electron-withdrawing sulfonate group further modulates the electronic properties of the ring.
Pyridine-2-sulfonates: The proximity of the sulfonate group to the ring nitrogen at the 2-position creates a significant electronic influence. The nitrogen atom's inductive electron withdrawal and the resonance effect, which delocalizes electron density away from the ortho and para positions, work in concert to make the C2-position highly electrophilic.[2] This electronic activation renders pyridine-2-sulfonates highly reactive towards nucleophilic substitution where the sulfonate acts as the leaving group.
Pyridine-3-sulfonates: In contrast, the sulfonate group at the 3-position (meta to the nitrogen) is not in a position to be electronically activated by the ring nitrogen in the same manner.[1] While the sulfonate group is still electron-withdrawing, the lack of direct resonance assistance from the nitrogen makes the C3-position significantly less electrophilic compared to the C2-position.[1] Consequently, pyridine-3-sulfonates are considerably more resistant to nucleophilic substitution where the sulfonate is the leaving group.[1]
This fundamental difference in electronic activation dictates the divergent reactivity profiles of these two isomers.
Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison
The utility of pyridylsulfonates shines in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. Here, we compare the performance of pyridine-2-sulfonates and pyridine-3-sulfonates in two of the most prevalent C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. While pyridylboronic acids are common coupling partners, their instability, particularly for the 2-substituted isomers, often leads to unreliable results.[3][4] Pyridine sulfonates, and more specifically their sulfinate analogues, have emerged as superior alternatives.[3][4][5]
| Coupling Partner | Product | Yield (%) | Reference |
| Sodium Pyridine-2-sulfinate | 2-Phenylpyridine | 85 | [4] |
| Sodium Pyridine-3-sulfinate | 3-Phenylpyridine | 78 | [4] |
| Pyridine-2-sulfonyl fluoride | 2-(4-methoxyphenyl)pyridine | 72 | [6] |
Table 1: Comparative yields in Suzuki-Miyaura cross-coupling reactions.
Experimental data consistently demonstrates that pyridine-2-sulfinates (derived from the corresponding sulfonates) are highly efficient coupling partners in Suzuki-Miyaura reactions, often providing superior yields compared to their boronic acid counterparts.[7][8][9] The corresponding 3- and 4-substituted pyridine sulfinates are also effective coupling partners.[3][8]
The enhanced reactivity of the 2-isomer can be attributed to the favorable electronic properties at the C2-position, facilitating the key oxidative addition step in the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for constructing C-N bonds, which are prevalent in pharmaceuticals.[10][11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the pyridylsulfonate isomer plays a crucial role in the reaction outcome.
While direct comparative data for pyridine-2-sulfonates versus pyridine-3-sulfonates in Buchwald-Hartwig aminations is less abundant in the literature, the underlying principles of reactivity hold true. The greater electrophilicity of the C2-position in pyridine-2-sulfonates makes them more susceptible to the initial oxidative addition of the palladium catalyst, a key step in the catalytic cycle.[10] This suggests that pyridine-2-sulfonates would generally be more reactive substrates than their 3-substituted counterparts under similar conditions.
Aryl perfluorooctanesulfonates have been successfully employed in Buchwald-Hartwig type amination reactions.[13] This highlights the utility of sulfonate leaving groups in this transformation. Given the established reactivity trends, it is reasonable to extrapolate that pyridine-2-sulfonates would be more efficient substrates than pyridine-3-sulfonates in these C-N bond-forming reactions.
Synthesis and Accessibility: A Practical Consideration
The choice between pyridine-2-sulfonate and pyridine-3-sulfonate may also be influenced by their synthetic accessibility.
Pyridine-3-sulfonates: The synthesis of pyridine-3-sulfonic acid is often achieved through direct electrophilic sulfonation of pyridine.[14] However, this method typically requires harsh conditions, such as fuming sulfuric acid and high temperatures, and may involve the use of toxic mercury catalysts.[14] More modern approaches often start from 3-substituted pyridines, such as 3-chloropyridine, and proceed through a multi-step sequence.[14][15]
Pyridine-2-sulfonates: Direct C-H functionalization of pyridine at the C2-position for sulfonation is challenging due to the deactivating effect of the nitrogen atom.[16] Therefore, indirect, multi-step strategies are typically employed.[16] A common and reliable method involves the oxidation of 2-mercaptopyridine or its disulfide analog to generate the corresponding pyridine-2-sulfonyl chloride, which can then be used to form various sulfonate esters or hydrolyzed to the sulfonic acid.[16][17]
Figure 2: General synthetic workflows for pyridine-2- and -3-sulfonates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Pyridine Sulfinates with Aryl Halides[7]
This protocol highlights the use of pyridine sulfinates, which are readily prepared from the corresponding sulfonates, as effective nucleophilic partners.
Materials:
-
Pyridine sodium sulfinate (2.0 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 equiv.)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a reaction tube, add the pyridine sodium sulfinate, aryl halide, Pd(OAc)₂, tricyclohexylphosphine, and K₂CO₃.
-
Seal the tube and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 150 °C for 3-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for the Synthesis of Pyridine-3-sulfonamide from Pyridine-3-sulfonyl Chloride[19]
This protocol illustrates a common transformation of pyridine-3-sulfonyl chloride, a key intermediate derived from pyridine-3-sulfonic acid.
Materials:
-
Pyridine-3-sulfonyl chloride (1.0 equiv.)
-
Ammonia solution (e.g., 2 M in dioxane or 7N in MeOH, excess)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve pyridine-3-sulfonyl chloride in THF or suspend it in DCM in a round-bottom flask.
-
Add the ammonia solution to the reaction mixture.
-
Stir the resulting suspension at room temperature for 1 hour or until the reaction is complete (monitored by TLC).
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyridine-3-sulfonamide.
Conclusion and Recommendations
The choice between pyridine-2-sulfonates and pyridine-3-sulfonates is dictated by the desired synthetic outcome and the specific reaction conditions.
-
For applications requiring a highly reactive leaving group in nucleophilic aromatic substitution and cross-coupling reactions, pyridine-2-sulfonates are the superior choice. The electronic activation provided by the adjacent ring nitrogen significantly enhances their reactivity.
-
Pyridine-3-sulfonates are considerably less reactive as leaving groups in nucleophilic substitution reactions. However, the sulfonate group at the 3-position still serves as a valuable functional handle for other transformations, such as conversion to sulfonamides and other derivatives.[18]
By understanding the fundamental electronic differences and the resulting reactivity profiles, researchers can strategically employ these versatile building blocks to accelerate their drug discovery and development efforts.
References
- A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity - Benchchem.
- 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis - Benchchem.
- Sodium pyridine-2-sulfinate 24367-66-6 - Sigma-Aldrich.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem.
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. Available from: [Link]
-
Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH. Available from: [Link]
- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds - Benchchem.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available from: [Link]
- The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids - Benchchem.
-
6 - Organic Syntheses Procedure. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC. Available from: [Link]
- Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis - Benchchem.
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available from: [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC. Available from: [Link]
-
Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. Available from: [Link]
-
Effects of substituents on the reactivity of the pyridine nitrogen - RSC Publishing. Available from: [Link]
- CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents.
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available from: [Link]
-
Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora. Available from: [Link]
-
Sterically Hindered Pyridine-Linked Sulfonated Polytriazoles: Fabrication of Membranes and Investigation of Single Fuel Cell Performance | ACS Applied Polymer Materials. Available from: [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. Available from: [Link]
-
Alkyl Sulfonates - YouTube. Available from: [Link]
-
(PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - ResearchGate. Available from: [Link]
-
(PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017) | Tim Markovic | 79 Citations - SciSpace. Available from: [Link]
-
Base-mediated C4-selective C-H-sulfonylation of pyridine - ChemRxiv. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. Available from: [Link]
-
Leaving group - Wikipedia. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available from: [Link]
-
Arylsulfonate-Based Nucleophile Assisting Leaving Groups - PMC. Available from: [Link]
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium pyridine-2-sulfinate 24367-66-6 [sigmaaldrich.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier | Industrial Sulfonyl Intermediate [chemicalbull.com]
Benchmarking 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine against known inhibitors
Publish Comparison Guide: Benchmarking 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine as a Strategic Scaffold
Executive Summary
In the high-stakes landscape of metabolic and immunological drug discovery, the sulfonyl-pyridine pharmacophore has emerged as a critical structural motif. Specifically, 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3) represents a pivotal electrophilic scaffold used to synthesize potent inhibitors for targets such as 11
This guide benchmarks 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine against alternative halogenated and sulfonated pyridine scaffolds. We evaluate its reactivity profile (S
Strategic Benchmarking: The Scaffold Landscape
The selection of a core scaffold dictates the efficiency of library generation and the physicochemical properties of the final drug candidate. Here, we compare the 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold against its primary competitors: the 2-Fluoro analog (higher reactivity) and the Morpholine-sulfonyl variant (higher solubility).
Table 1: Electrophile Reactivity & Physicochemical Profile
| Feature | 2-Cl-5-(pyrrolidinyl) (Subject) | 2-F-5-(pyrrolidinyl) (Competitor A) | 2-Cl-5-(morpholinyl) (Competitor B) | 2-Br-5-(pyrrolidinyl) (Competitor C) |
| Primary Utility | Balanced S | Rapid S | Solubility Optimization | Pd-Catalyzed Couplings |
| S | Moderate (Requires Heat/Base) | High (Room Temp possible) | Moderate | Low (S |
| Cost Efficiency | High (Standard Reagent) | Low (Premium Reagent) | High | Moderate |
| LogP Contribution | ~1.8 (Lipophilic) | ~1.6 | ~0.9 (Polar) | ~2.0 |
| Metabolic Stability | High (Pyrrolidine is robust) | High | Moderate (Morpholine oxidation) | High |
| Target Class | 11 | 11 | 11 | Bi-aryl coupling |
Expert Insight: Why Choose the 2-Chloro-Pyrrolidine Scaffold?
-
Causality of Choice: While the 2-Fluoro analog offers faster kinetics for Nucleophilic Aromatic Substitution (S
Ar), it is significantly more expensive and less stable during storage. The 2-Chloro variant provides the optimal balance of stability and reactivity, allowing for controlled substitutions with amines (e.g., adamantyl-amines for 11 -HSD1) without the risk of hydrolysis or side reactions common with fluorinated intermediates. -
Structural Rigidity: The pyrrolidine ring at the 5-position imposes a specific conformational constraint on the sulfonyl group, often enhancing binding affinity compared to the more flexible piperidine or the polar morpholine analogs. This "entropy-saving" effect is crucial for deep-pocket targets like 11
-HSD1.
Mechanism of Action: Synthetic & Biological[1][2]
Synthetic Mechanism (S Ar)
The 2-position chlorine atom is activated by the electron-withdrawing sulfonyl group at the 5-position. This creates a "push-pull" system where the pyridine ring becomes highly electrophilic, facilitating the displacement of the chloride by nucleophiles (amines, alkoxides).
Biological Mechanism (Downstream Inhibition)
Once the 2-Cl is displaced by a pharmacophore (e.g., a bulky amine), the resulting molecule acts as a competitive inhibitor .
-
11
-HSD1: The pyrrolidinyl-sulfonyl group mimics the steroid core or interacts with the catalytic triad (Ser-Tyr-Lys), blocking the conversion of cortisone to cortisol. -
ROR
t: The sulfonyl-pyridine core stabilizes the receptor in an inactive conformation, preventing Th17 cell differentiation.
Visualization: Synthetic Pathway & SAR Logic
The following diagram illustrates the conversion of the scaffold into a bioactive inhibitor and the logical decision tree for selecting this specific intermediate.
Caption: Decision logic for scaffold selection and the S
Experimental Protocols
To ensure reproducibility and high yield when using this scaffold, we provide a standardized protocol for Nucleophilic Aromatic Substitution (S
Protocol: Synthesis of N-Substituted-5-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine
-
Objective: Displace the C2-Chlorine with a primary amine (R-NH
) to generate the active inhibitor core. -
Reagents:
-
Scaffold: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Adamantan-1-amine) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K
CO (2.0 eq) -
Solvent: DMSO or NMP (High boiling point polar aprotic)
-
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine in 2.0 mL of DMSO in a microwave-safe vial.
-
Addition: Add 1.2 mmol of the amine and 2.0 mmol of DIPEA.
-
Reaction:
-
Method A (Thermal): Heat to 100°C for 12 hours in a sealed tube.
-
Method B (Microwave - Recommended): Irradiate at 120°C for 30 minutes. (Microwave heating overcomes the lower reactivity of the 2-Cl compared to 2-F).
-
-
Work-up: Dilute with Ethyl Acetate (20 mL), wash with Water (3x) and Brine (1x) to remove DMSO.
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient). -
Validation: Confirm product identity via LC-MS (expect M+H peak) and
H-NMR (disappearance of the C2-Cl shift).
Critical Control Point: If conversion is low (<50%), switch to the 2-Fluoro analog or add a catalyst (e.g., KF/Al
References
-
Discovery of N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]
-
Pyridine amides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Source: Journal of Medicinal Chemistry (2014). URL:[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (2021).[1] URL:[Link]
-
Synthesis and evaluation of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivatives. Source: PubChem Compound Summary (CID 172624390).[2] URL:[Link]
Sources
In Silico Modeling and Docking Studies of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Derivatives: A Comparative Guide
This guide provides an in-depth comparative analysis of in silico modeling and docking studies focused on 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivatives. Pyridine and its derivatives are recognized for their therapeutic potential and are key components in a variety of commercially available drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for computational analysis.
The 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold is a promising starting point for the development of novel therapeutic agents. The inclusion of a sulfonyl group and a pyrrolidine ring suggests potential interactions with a range of biological targets. In silico techniques, such as molecular docking, are invaluable for predicting these interactions and guiding the synthesis of more potent and selective compounds.[3][4]
Comparative Analysis of In Silico Approaches
The computational evaluation of small molecules like the 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivatives can be approached through several methods. Each offers distinct advantages and provides different facets of information regarding the molecule's potential biological activity.
| Computational Method | Primary Application | Strengths | Limitations |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein target.[5] | Computationally efficient; provides a good initial assessment of binding modes. | Often treats the protein as rigid; scoring functions can be inaccurate. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity.[6][7] | Can be used when the protein structure is unknown (ligand-based); useful for virtual screening.[7] | Abstract representation; does not provide detailed atomic interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a protein-ligand complex over time.[8][9] | Provides insights into conformational changes and binding stability; more accurate than docking.[9] | Computationally expensive; requires significant expertise to set up and analyze.[8][10] |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.[11][12] | Crucial for early-stage drug discovery to identify potential liabilities.[12] | Predictions are based on models and may not always reflect in vivo reality. |
This guide will focus on a detailed workflow for molecular docking, a widely used and accessible method, while also providing context on how it compares to and can be complemented by other in silico techniques.
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a comprehensive workflow for conducting a molecular docking study of a hypothetical 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivative against a selected protein target. For this example, we will consider Cyclin-Dependent Kinase 2 (CDK2) as the target, a protein implicated in cancer, for which pyridine derivatives have shown inhibitory activity.[13]
Step 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structure of the 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivative is generated using software like Avogadro or ChemDraw.
-
The structure is then energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation.
-
Partial charges are assigned using a method like Gasteiger.
-
The final ligand structure is saved in a .pdbqt format for use with AutoDock Vina.[14][15][16]
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) is downloaded from the Protein Data Bank (RCSB PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein using software like AutoDockTools.[16][17]
-
The prepared protein is saved in the .pdbqt format.[16]
-
Step 2: Molecular Docking Simulation
-
Grid Box Definition:
-
A grid box is defined around the active site of the protein. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file or through blind docking if the binding site is unknown.
-
-
Running the Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations.[15] The program systematically searches for the best binding poses of the ligand within the defined grid box.
-
The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are specified in a configuration file.
-
Step 3: Analysis of Docking Results
-
Binding Affinity: The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more favorable binding interaction.
-
Binding Pose and Interactions: The different binding poses of the ligand are visualized and analyzed using software like PyMOL or Discovery Studio.[15] Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are identified.
Visualizing the In Silico Workflow
The following diagram illustrates the key stages of the molecular docking workflow described above.
Caption: A comparison of different in silico drug discovery methods.
Conclusion
In silico modeling and docking studies are powerful tools for the rational design and optimization of novel drug candidates like the 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine derivatives. Molecular docking provides a rapid and efficient method for predicting binding modes and affinities, guiding the initial stages of drug discovery. For a more robust and comprehensive understanding, it is highly recommended to integrate docking studies with other computational approaches such as pharmacophore modeling, molecular dynamics simulations, and ADMET prediction. This integrated approach allows for a more confident prioritization of compounds for synthesis and subsequent experimental validation.
References
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.
- What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21).
- Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31).
- Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible | Bioinformatics | Oxford Academic. (2020, October 15).
- Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
- Molecular Simulation of Protein-Ligand Complexes - Nottingham ePrints.
- Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC.
- Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - RSC Publishing. (2024, January 22).
- Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB | Class Central.
- Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1 - bioRxiv.org. (2023, July 29).
- Pharmacophore Modeling and Mapping | Methodology & Protocol.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 18).
- AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. (2025, August 5).
- Step-by-Step Tutorial on Molecular Docking. (2024, October 8).
- Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed - NIH. (2008, June 15).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26).
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. (2002, June 20).
- Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - ResearchGate. (2024, March 12).
- Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed. (2010, July 15).
- Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. (2025, September 8).
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
- Synthesis, biological evaluation and in silico modeling of novel pan-genotypic NS5A inhibitors - PubMed. (2020, October 15).
- Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges - ResearchGate. (2025, August 6).
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020, July 31).
- Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - MDPI. (2022, May 24).
- Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety - Bentham Science Publishers.
- Design and in silico Evaluation of Some Pyridine Derivatives for Antihypertensive Activity.
- (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (2025, April 30).
- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed. (2020, January 15).
- In Silico Modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol Interactions: A Technical Guide - Benchchem.
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (2022, August 17).
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (2025, September 28).
- Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine - Lirias.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. dovepress.com [dovepress.com]
- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 8. MDSIM360 [mdsim360.com]
- 9. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. classcentral.com [classcentral.com]
- 15. youtube.com [youtube.com]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Proper Disposal Procedures
Chemical Identity & Safety Assessment
Before initiating any disposal procedure, positive identification and hazard assessment are critical to selecting the correct waste stream.
| Property | Detail |
| Chemical Name | 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine |
| CAS Number | 64614-51-3 |
| Molecular Formula | C |
| Molecular Weight | 246.71 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water. |
Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of chloropyridine sulfonamides:
-
H411: Toxic to aquatic life with long-lasting effects (Organochlorine/Sulfonamide characteristic).
Required Personal Protective Equipment (PPE)[5]
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.
-
Hands: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solutions in penetrating solvents (e.g., DCM).
-
Eyes: Chemical splash goggles.
-
Body: Lab coat with long sleeves; closed-toe chemical-resistant shoes.
Waste Classification & Segregation
Proper segregation is the single most important step in chemical disposal. This compound contains chlorine and sulfur , mandating specific waste streams to prevent the formation of dioxins or damage to non-specialized incinerators.
Segregation Logic
-
Halogenated Content: The presence of the chlorine atom classifies this as Halogenated Waste .
-
Sulfur Content: The sulfonyl group releases SO
upon combustion; it must be routed to an incinerator with a scrubber. -
Do Not Mix With: Strong oxidizers, strong acids, or non-halogenated organic solvents (unless the total halogen content remains <1,000 ppm, but best practice dictates strict separation).
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute often necessitates the "Halogenated" waste stream to comply with strict EPA/EU incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing paper, filter cakes, spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HCl).
-
Packaging:
-
Place the solid material directly into the container.
-
If the waste is fine dust, dampen slightly with mineral oil or water (if compatible) to suppress airborne particles before transfer.
-
-
Labeling:
-
Affix a hazardous waste tag.[6]
-
Constituents: "2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (Solid)".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area (SAA) inside secondary containment until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluent.
-
Determination: Does the solvent contain halogens (DCM, Chloroform)?
-
Yes: Pour into the Halogenated Waste carboy.
-
No (e.g., Methanol/Water): Because the solute (2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine) is halogenated, the entire mixture should ideally be treated as Halogenated Waste to prevent contamination of fuel-blending streams used for non-halogenated solvents.
-
-
Neutralization (Optional but Recommended):
-
If the solution is acidic (due to hydrolysis), neutralize to pH 6–8 with Sodium Bicarbonate (NaHCO
) before placing in the waste container to prevent container degradation.
-
-
Rinsing:
-
Triple-rinse empty reaction vessels with a small volume of acetone.
-
Crucial: Add the first and second rinses to the hazardous waste container. The third rinse may often be drain-disposed only if confirmed free of hazardous residues (check local regulations; when in doubt, collect all rinses).
-
Protocol C: Empty Container Disposal
Applicability: Original vendor bottles.
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol). Collect all rinsate as hazardous waste (Protocol B).
-
Defacing: Cross out the original label and remove the cap.
-
Disposal: Place the dry, uncapped bottle in the lab glass recycling bin or trash, depending on facility "P-listed" vs. "U-listed" protocols. Note: This compound is not currently P-listed, so triple-rinsed containers are generally non-hazardous trash.
Emergency Spill Response
Scenario: A 5g bottle of solid powder drops and shatters on the floor.
Immediate Action Plan
-
Evacuate & Ventilate: Clear the immediate area.[2][4] Open fume hood sashes to max (if nearby) or increase ventilation.
-
PPE Up: Don nitrile gloves, safety goggles, lab coat, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel or spill pad to prevent dust generation.
Cleanup Workflow
Figure 2: Operational workflow for cleaning up a solid spill of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.
References
-
ChemicalBook. (2024). 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine CAS 64614-51-3 Basic Information and MSDS. Retrieved from
-
Accela ChemBio. (2024). Product Detail: 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.[7][8] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: General Chloropyridine Guidelines. Retrieved from
-
United Nations Office on Drugs and Crime (UNODC). (2023). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from
-
Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. 72816-88-7,6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)PYRIDINE CAS#: [chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
This guide provides essential safety and handling protocols for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, a compound requiring meticulous handling due to its chemical properties. As researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) selection, empowering you to work with this compound confidently and safely.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, a thorough risk assessment is crucial. The primary engineering control for handling this and other potentially hazardous powdered or volatile substances is a certified chemical fume hood.[1][4] This is a non-negotiable aspect of safe handling, as it minimizes inhalation exposure.[4] All manipulations of the solid compound and its solutions should be performed within the fume hood.[4] Ensure that the fume hood has a valid inspection sticker and that the sash is kept at the lowest practical height.
Emergency equipment, including a safety shower and an eyewash station, must be readily accessible and regularly tested.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine.[6] Below is a detailed breakdown of the required PPE, along with the reasoning for each.
Eye and Face Protection
Given the risk of serious eye damage from similar compounds, robust eye and face protection is mandatory.[2][7]
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when in the laboratory where this chemical is handled.[1][8] They provide a seal around the eyes, protecting against dust particles and splashes.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a higher risk of splashes, such as during the transfer of solutions or when working with larger quantities.[1][2][9]
Skin and Body Protection
Preventing skin contact is crucial, as similar compounds can cause skin irritation, burns, and may lead to sensitization.[2][10][11]
-
Gloves: No single glove material is impervious to all chemicals.[8] For handling 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, nitrile gloves are a suitable initial choice. However, it is best practice to consult the manufacturer's chemical resistance guide for specific breakthrough times. For prolonged contact or when handling solutions, consider double-gloving.[4] Always inspect gloves for any signs of degradation or punctures before use.[4][7] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is required to protect against incidental contact.[1][4]
-
Chemical-Resistant Apron or Coveralls: For procedures with a significant risk of splashing or when handling larger quantities, a PVC or other chemically resistant apron should be worn over the lab coat.[2]
Respiratory Protection
As previously stated, all work with this compound should be conducted within a chemical fume hood to minimize inhalation risk.[1][4] If, under rare and specific circumstances (e.g., a large spill outside of a fume hood), there is a potential for airborne concentrations to exceed exposure limits, appropriate respiratory protection is necessary.[1] In such an event, a NIOSH-approved respirator with a particulate filter for solids and an organic vapor cartridge for solutions would be required.[2] All personnel who may need to use a respirator must be part of a respiratory protection program, which includes fit-testing and training.[12]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, preparing solutions) | Chemical Splash Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Buttoned Lab Coat | Work within a certified chemical fume hood |
| Handling Solutions (e.g., transfers, running reactions) | Chemical Splash Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Buttoned Lab Coat & Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Buttoned Lab Coat & Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Large Spill or Emergency | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Coveralls | NIOSH-approved Respirator (as per site safety plan) |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[13] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[2] Use a spatula for transfers and handle containers carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE carefully, avoiding contact with contaminated surfaces. Always wash your hands thoroughly with soap and water after removing gloves.[7][11][13]
Disposal Plan
All materials contaminated with 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine must be treated as hazardous waste.[2]
-
Solid Waste: This includes contaminated gloves, weigh boats, and any other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[1][14]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour any of this chemical or its solutions down the drain.[7][13]
-
Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's guidelines.
Safe Handling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. hmc.edu [hmc.edu]
- 5. fishersci.com [fishersci.com]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hsa.ie [hsa.ie]
- 10. chemscene.com [chemscene.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pppmag.com [pppmag.com]
- 13. site.unibo.it [site.unibo.it]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




